5-bromo-2-phenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOWHPSXPPZWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356973 | |
| Record name | 5-bromo-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-06-4 | |
| Record name | 5-bromo-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 5-bromo-2-phenyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution of a bromine atom at the 5-position and a phenyl group at the 2-position imparts unique characteristics relevant to drug discovery and development.[1] This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its role in modulating critical biological signaling pathways.
Core Chemical and Physical Properties
This compound is a solid compound at room temperature.[2] Its physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile in potential therapeutic applications. The bromine atom at the C5-position serves as a key functional handle for further synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1]
| Property | Value | Reference(s) |
| CAS Number | 83515-06-4 | [1][3] |
| Molecular Formula | C₁₄H₁₀BrN | [3] |
| Molecular Weight | 272.14 g/mol | [1][3] |
| Melting Point | 195-196 °C | [1][4] |
| Flash Point | 221.3 ± 23.2 °C | [1][4] |
| Density | 1.5 ± 0.1 g/cm³ | [1][4] |
| Refractive Index | 1.699 | [1][4] |
| Physical Form | Solid / Powder | [2][5] |
| Purity | ≥96.0% | [5][6] |
| Storage | Sealed in dry, room temperature | [2] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. While a complete, publicly available dataset for the target compound is not consistently available, data for closely related analogs like 5-bromoindole provide a reference for interpreting its spectra.[7] Key techniques include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9]
| Spectrum Type | Description | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indole and phenyl rings, as well as a broad singlet for the N-H proton.[7] | [8][9] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the 14 carbon atoms. The carbon attached to the bromine atom will be significantly influenced by its electron-withdrawing effect.[7] | [8] |
| Mass Spec. | Mass spectrometry confirms the molecular weight. The presence of bromine is readily identifiable from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[10] | [8] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach for constructing the indole core.[11][12] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[11]
Protocol: Fischer Indole Synthesis
This protocol is adapted from the general procedure for synthesizing 5-bromoindole analogs and is a viable method for preparing this compound.[13] The key starting materials would be (4-bromophenyl)hydrazine and acetophenone.
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Acetophenone
-
Ethanol
-
Anhydrous zinc chloride (or another suitable Lewis/Brønsted acid)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and chamber
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Add acetophenone (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be performed in situ or as a separate step. Monitor the reaction progress by TLC.[13]
-
-
Fischer Indole Cyclization:
-
To the phenylhydrazone mixture, carefully add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 equivalents).[13]
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
The reaction time can vary from a few hours to overnight. Monitor the progress of the cyclization by TLC.[13]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous mixture three times with ethyl acetate.[13]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent.[13]
-
Biological Activity and Signaling Pathways
Indole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][11] The unique electronic and steric profile of this compound makes it and its derivatives promising candidates for therapeutic development.[1] Research has suggested that some indole derivatives exert their effects by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[16] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[15] Certain 2-phenylindole derivatives have been shown to suppress this pathway, suggesting a potential mechanism for their anti-inflammatory effects.[1]
Inhibition of VEGFR-2 and EGFR Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.[17][18] Dysregulation of these pathways is a hallmark of many cancers.[17] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[19][20] Derivatives of 5-bromoindole have been investigated as potential inhibitors of these kinases, making them attractive candidates for anticancer drug development.[21] Dual inhibition of both VEGFR and EGFR signaling is a promising strategy in cancer therapy.[17]
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-phenyl-7-azaindole, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. 83515-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. 1H-INDOLE, 5-BROMO-2-PHENYL-(83515-06-4) 1H NMR [m.chemicalbook.com]
- 9. 83515-06-4|this compound|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthetic routes for obtaining 5-bromo-2-phenyl-1H-indole, a key heterocyclic intermediate in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of both a phenyl group at the C2 position and a bromine atom at the C5 position offers versatile handles for further chemical modification and drug design. This guide details established methodologies, including the Fischer, Bischler-Möhlau, and modern palladium-catalyzed syntheses, presenting experimental protocols and comparative data to aid in methodological selection and implementation.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The three principal strategies discussed herein are the classical Fischer and Bischler-Möhlau indole syntheses and the more contemporary palladium-catalyzed cross-coupling and cyclization reactions.
Caption: Core synthetic strategies for this compound.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of this compound, the required precursors are (4-bromophenyl)hydrazine and acetophenone.
Reaction Mechanism
The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enamine intermediate, a[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[2][4]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol
The following is a representative protocol adapted from general procedures for the synthesis of 5-bromoindole analogs.[5]
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Cyclization: To the mixture from the previous step, add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq) or a Brønsted acid like polyphosphoric acid.[1][5]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight and should be monitored by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.[5] Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[5]
| Parameter | Value / Condition | Reference |
| Starting Materials | (4-bromophenyl)hydrazine, Acetophenone | [1][5] |
| Catalyst | ZnCl₂, Polyphosphoric Acid (PPA), H₂SO₄ | [1][5] |
| Solvent | Ethanol, Acetic Acid | [2][5] |
| Temperature | Reflux | [5] |
| Typical Yield | Moderate to Good (Varies with substrate and catalyst) | [6] |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that directly produces 2-arylindoles. The reaction involves the condensation of an α-haloacetophenone with an excess of an aniline.[6] To synthesize the target molecule, 2-bromoacetophenone is reacted with an excess of 4-bromoaniline. Despite its long history, this method has seen less use due to often harsh reaction conditions and modest yields, though recent modifications using microwave irradiation have been developed.[6][7]
Reaction Mechanism
The mechanism involves the initial N-alkylation of two molecules of aniline with the α-bromoacetophenone to form a key intermediate. This is followed by an electrophilic cyclization, aromatization, and tautomerization to yield the final 2-arylindole product.[7][8]
Caption: Key steps of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol
A general procedure for the Bischler-Möhlau synthesis is as follows:
-
Reaction Setup: A mixture of 2-bromoacetophenone (1.0 eq) and 4-bromoaniline (3.0 eq or more) is heated. The reaction is often carried out at high temperatures (180-240 °C), either neat or in a high-boiling solvent.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction mixture is cooled. The excess aniline is removed, often by steam distillation or by dissolving the mixture in acid and extracting the non-basic product.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.
| Parameter | Value / Condition | Reference |
| Starting Materials | 2-Bromoacetophenone, 4-Bromoaniline | [6] |
| Catalyst | Often none (thermal), or an aniline hydrobromide | [9] |
| Solvent | None (neat) or high-boiling solvents | [6] |
| Temperature | 180-240 °C | [6] |
| Typical Yield | Low to Moderate (Often limited by side reactions) | [6] |
Palladium-Catalyzed Syntheses
Modern synthetic chemistry offers powerful palladium-catalyzed methods for indole synthesis, which are often characterized by milder conditions and higher functional group tolerance. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[10][11] A highly efficient related strategy involves an intramolecular cyclization.
Reaction Mechanism (Larock Heteroannulation)
The catalytic cycle for the Larock synthesis typically involves:
-
Oxidative addition of the o-haloaniline to a Pd(0) species.
-
Coordination and subsequent migratory insertion of the alkyne.
-
Intramolecular C-N bond formation (reductive elimination precursor).
-
Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.[10]
Caption: Catalytic cycle for the Larock Indole Synthesis.
Experimental Protocols
Two highly effective palladium-catalyzed routes are presented.
Protocol A: Intramolecular Cyclization This highly efficient method relies on the base-mediated cyclization of a pre-formed o-alkynyl aniline derivative.
-
Reaction Setup: To a solution of ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamate (1.0 eq) in tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) (1.2 eq).[12]
-
Reaction Conditions: Heat the reaction mixture for 17 hours.[12]
-
Work-up and Purification: After completion, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is purified by silica gel chromatography to afford this compound.[12]
Protocol B: One-Pot Sonogashira Coupling and Cyclization This procedure combines a Sonogashira coupling and the subsequent cyclization into a single step.[13]
-
Reaction Setup: In a reaction vessel, combine the o-iodoaniline derivative (e.g., 4-bromo-2-iodoaniline, 1.0 eq), phenylacetylene (2.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.07 eq), and triethylamine (2.6 eq) in DMF solvent.[13]
-
Reaction Conditions: Stir the mixture at room temperature. Reaction times can be up to 24 hours.[13]
-
Work-up: Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate.[13]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.[13]
| Method | Starting Materials | Catalyst / Reagent | Solvent | Temp. | Time | Yield | Reference |
| Intramolecular Cyclization | Ethyl [4-bromo-2-(phenylethynyl)phenyl]carbamate | Tetrabutylammonium fluoride (TBAF) | THF | Heat | 17 h | 98% | [12] |
| One-Pot Sonogashira / Cyclization | 4-Bromo-2-iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | RT | 24 h | 69-78%* | [13] |
*Yield reported for the analogous 2-phenyl-1H-indole synthesis.
Summary and Conclusion
The synthesis of this compound can be accomplished through various methods, each with distinct advantages. The Fischer indole synthesis is a robust and classical method, suitable when the corresponding hydrazine is readily available. The Bischler-Möhlau synthesis , while mechanistically direct for 2-arylindoles, often requires harsh conditions that may not be compatible with sensitive functional groups. Modern palladium-catalyzed reactions , particularly intramolecular cyclizations or one-pot Larock-type syntheses, offer the most efficient, mild, and high-yielding routes, making them the preferred choice in contemporary drug discovery and development settings where substrate scope and efficiency are paramount. The intramolecular cyclization of a pre-functionalized aniline derivative stands out with a near-quantitative reported yield.[12]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 13. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 5-bromo-2-phenyl-1H-indole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-bromo-2-phenyl-1H-indole is a substituted indole derivative that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, particularly the bromine atom at the 5-position and the phenyl group at the 2-position, provide a versatile scaffold for the synthesis of novel bioactive compounds and functional materials. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling extensive structural modifications and the development of derivatives with tailored properties. This guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound, complete with experimental protocols and pathway diagrams to support advanced research and development endeavors.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its application in synthesis, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀BrN | [1][2][3] |
| Molecular Weight | 272.14 g/mol | [1][2][4] |
| CAS Number | 83515-06-4 | [1][2][4] |
| Appearance | Solid | [5] |
| Melting Point | 195-196°C | [1] |
| Purity | Typically ≥97% | [4][5] |
| Flash Point | 221.3 ± 23.2 °C | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.699 | [1] |
| InChI Key | XGOWHPSXPPZWAH-UHFFFAOYSA-N | [1][5] |
Synthesis and Reactivity
The indole nucleus is a privileged scaffold in medicinal chemistry, and the synthesis of its derivatives is of paramount importance.[6] this compound can be synthesized through various methods, often involving multi-step sequences that may include condensation and cross-coupling reactions.[1]
The true synthetic utility of this compound lies in the reactivity of its C5-bromo substituent. This position is highly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.[1] This allows for the introduction of a diverse array of functional groups, significantly expanding the chemical space available for drug discovery.
Key reactions involving the 5-bromo position include:
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
-
Heck Coupling: Coupling with alkenes to form new carbon-carbon double bonds. Ligandless Heck coupling conditions have been developed, offering a more cost-effective approach.[1]
-
Sonogashira Coupling: Formation of a C-C bond between the C5-position and a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles.
Biological and Pharmacological Significance
Indole derivatives are central to drug discovery due to their ability to mimic peptide structures and bind to a wide array of biological targets like enzymes and receptors.[1] They form the core of numerous therapeutics for cancer, infectious diseases, and neurodegenerative disorders.[1][6]
The halogenation of indole scaffolds, particularly bromination at the C-5 position, is a well-established strategy for enhancing biological activity.[7] This modification can improve potency and alter pharmacokinetic properties. For example, the related compound 5-bromobrassinin demonstrated a better pharmacological profile and potent anticancer activity compared to its non-brominated parent compound.[7]
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: The indole scaffold is present in many compounds that inhibit tubulin polymerization, a key process in cell division, making them effective anticancer agents.[1][8] Specifically, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of critical signaling kinases like VEGFR-2 and EGFR, which are involved in tumor growth and angiogenesis.[9]
-
Antibacterial Activity: Various 5-bromoindole-2-carboxamides have been synthesized and evaluated, with several compounds exhibiting high antibacterial activity against pathogenic Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ciprofloxacin.[10]
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (4-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-phenyl-1H-indole.
Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics (e.g., gentamicin, ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds and standard antibiotics in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a high-value building block for chemical synthesis and drug discovery. Its amenability to functionalization via modern cross-coupling chemistry allows for the systematic exploration of structure-activity relationships. The demonstrated potential of its derivatives as anticancer and antibacterial agents underscores its importance for developing next-generation therapeutics. Future research will likely focus on expanding the library of derivatives and exploring their potential in other disease areas, leveraging the robust synthetic and analytical protocols established for this versatile scaffold.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 83515-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 83515-06-4 [sigmaaldrich.com]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-bromo-2-phenyl-1H-indole: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of 5-bromo-2-phenyl-1H-indole is crucial for its synthesis, identification, and application in further research. This technical guide provides a detailed overview of the available spectroscopic data and the experimental protocols for its acquisition.
Summary of Spectroscopic Data
While a complete, publicly available dataset for this compound is not readily found in the searched literature, extensive data exists for closely related derivatives. This information, combined with general knowledge of indole spectroscopy, allows for a reliable prediction of its spectral characteristics. The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the indole and phenyl rings, as well as a characteristic signal for the N-H proton of the indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons on the indole ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the bromine (C-5) is expected to have a chemical shift in the range of 113-115 ppm due to the halogen's influence.[1]
Table 1: ¹H and ¹³C NMR Data for a Closely Related Derivative (Compound 3k) [2]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.29 (bs, 1H) | 200.7 |
| 7.67 (d, J = 7.7 Hz, 1H) | 160.4 |
| 7.57-7.44 (m, 4H) | 139.2 |
| 7.37-7.26 (m, 3H) | 137.75 |
| 7.10 (d, J = 2.5 Hz, 1H) | 137.71 |
| 7.07-7.01 (m, 1H) | 128.5 |
| 7.01-6.85 (m, 3H) | 127.9 |
| 5.32 (bs, 1H) | 126.7 |
| 125.6 | |
| 124.5 | |
| 124.4 | |
| 123.3 | |
| 121.1 | |
| 119.8 | |
| 119.4 | |
| 116.0 | |
| 115.8 | |
| 114.6 | |
| 112.8 | |
| 71.1 |
Note: Compound 3k is a derivative of this compound. The exact structure of 3k is not specified in the provided source, but its spectroscopic data serves as a valuable reference.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Closely Related Derivative (Compound 3k) [2]
| Parameter | Value |
| Ionization Mode | ESI |
| Calculated m/z | 403.0441 [M+H]⁺ |
| Found m/z | 403.0431 [M+H]⁺ |
Note: The molecular formula of the derivative ion is C₂₂H₁₆BrN₂O.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopy Data for a Closely Related Derivative (Compound 3k) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3404 | N-H stretch |
| 2958 | C-H stretch (aromatic) |
| 1685 | C=O stretch (in derivative) |
| 1617, 1487, 1466 | C=C stretch (aromatic) |
| 1326 | C-N stretch |
| 1150 | C-O stretch (in derivative) |
| 886, 803, 752, 697 | C-H bend (aromatic) |
Note: The peak at 1685 cm⁻¹ and 1150 cm⁻¹ are likely due to functionalities present in the derivative and not in the parent this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Interpretation: The measured m/z value is compared with the calculated exact mass of the expected molecular formula to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-bromo-2-phenyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the experimental parameters for spectral acquisition, presents a thorough interpretation of the proton signals, and includes a visual representation of the molecular structure with corresponding proton assignments.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For substituted indoles like this compound, ¹H NMR provides critical information regarding the electronic environment of individual protons, their connectivity through scalar coupling, and the overall substitution pattern on the indole and phenyl rings. A precise understanding of the ¹H NMR spectrum is fundamental for confirming the identity and purity of synthesized compounds in drug discovery and development pipelines.
Molecular Structure and Proton Numbering
To facilitate the interpretation of the ¹H NMR spectrum, the protons of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used for the assignment of signals in the subsequent sections.
References
13C NMR Analysis of 5-bromo-2-phenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-2-phenyl-1H-indole. Due to the limited availability of fully assigned experimental data for this specific molecule in the public domain, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. This prediction is based on the analysis of substituent effects on the parent indole ring, utilizing experimental data from closely related analogues, namely 5-bromoindole and 2-phenylindole. This guide also outlines a standard experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and discusses potential synthetic impurities that may be observed.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The prediction is based on the known ¹³C NMR data for indole, with additive corrections for the substituent effects of a bromo group at the C-5 position and a phenyl group at the C-2 position. The data for the parent indole and the substituent effects are derived from publicly available spectral databases and scientific literature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | ~138 |
| C-3 | ~101 |
| C-3a | ~129 |
| C-4 | ~122 |
| C-5 | ~114 (C-Br) |
| C-6 | ~124 |
| C-7 | ~112 |
| C-7a | ~135 |
| C-1' (ipso) | ~132 |
| C-2'/C-6' (ortho) | ~129 |
| C-3'/C-5' (meta) | ~128 |
| C-4' (para) | ~127 |
Experimental Protocol for ¹³C NMR Analysis
The following is a general protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.[1][2]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the chemical shift range of aromatic and heteroaromatic carbons.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
3. Data Processing:
-
Apply a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration (if necessary).
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Logical Workflow for ¹³C NMR Analysis
The logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final data interpretation, is illustrated in the following diagram.
References
The Biological Versatility of 5-Bromo-2-Phenyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-bromo-2-phenyl-1H-indole derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a bromine atom at the 5-position of a 2-phenyl-1H-indole core can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide delves into the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical biological pathways and experimental workflows to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Aberrant activation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
Certain novel 5-bromo-1H-indole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines including HepG2 (liver), A549 (lung), and MCF-7 (breast).[1] Inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and the induction of apoptosis.[1][3] Similarly, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis.[2] For instance, the derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has demonstrated potent activity against HepG2 hepatocellular carcinoma cells, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway.[2][4]
Tubulin Polymerization Inhibition
The indole scaffold is a known feature in compounds that inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[5][6] By disrupting microtubule dynamics, these agents can effectively halt the proliferation of rapidly dividing cancer cells.[3] Molecular docking studies have been employed to investigate the potential of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles to inhibit tubulin polymerization.[5]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected this compound and related 5-bromoindole derivatives against various human cancer cell lines and kinases.
Table 1: In Vitro Cytotoxic Activity of 5-Bromoindole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 5BDBIC | 5-Bromo-1H-indole-2-carbohydrazide | HepG2 (Hepatocellular Carcinoma) | 14.3 | [2][4] |
| Sorafenib (Standard) | - | HepG2 (Hepatocellular Carcinoma) | 6.2 | [2][4] |
| Compound 3a | 5-Bromo-1H-indole-2-carbothioamide | HepG2, A549, MCF-7 | Most potent of the series | [3][7] |
| Erlotinib (Standard) | - | - | - | [7] |
Table 2: In Vitro Kinase Inhibitory Activity of 5-Bromoindole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 5BDBIC | VEGFR-2 | Potent Inhibition | [4] |
| Sorafenib (Standard) | VEGFR-2 | - | [4] |
| Compound 3a | EGFR | Potent Inhibition | [3][7] |
Antimicrobial Activity
Beyond their anticancer properties, 5-bromoindole derivatives have also demonstrated notable antimicrobial activities.
Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for their antibacterial activity against pathogenic Gram-negative bacteria.[8] Several of these compounds exhibited high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.35 to 1.25 µg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[8] Notably, some of these derivatives displayed higher antibacterial activity against E. coli and P. aeruginosa than the standard antibiotics gentamicin and ciprofloxacin.[8]
Quantitative Antimicrobial Activity Data
Table 3: Minimum Inhibitory Concentration (MIC) of 5-Bromoindole-2-Carboxamides
| Compound | E. coli (µg/mL) | P. aeruginosa (µg/mL) | K. pneumoniae (µg/mL) | S. Typhi (µg/mL) | Reference |
| 7a | < 0.35 | < 0.35 | 0.75 | 1.25 | [8] |
| 7b | < 0.35 | < 0.35 | 0.75 | 1.25 | [8] |
| 7c | < 0.35 | < 0.35 | 0.75 | 1.25 | [8] |
| 7g | 0.75 | 0.75 | 0.75 | 0.75 | [8] |
| 7h | 0.75 | 0.75 | 0.75 | 0.75 | [8] |
| Gentamicin | 0.75 | 1.25 | 0.75 | 1.25 | [8] |
| Ciprofloxacin | 0.35 | 0.75 | 0.35 | 0.35 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-phenyl-indole derivatives has been linked to the suppression of the NF-κB signaling pathway.[5] While specific studies on this compound derivatives are emerging, the broader class of indole compounds has been shown to modulate this key inflammatory pathway.[9][10] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), inhibit the degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB.[9]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following sections provide outlines of key experimental protocols used to characterize the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of 2-substituted-1H-indoles involves a palladium-catalyzed reaction.[11]
Procedure:
-
A mixture of the appropriate 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) are stirred in DMF (5 mL) at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield the 2-phenyl-1H-indole derivative.[11]
For the synthesis of 5-bromo-1H-indole-2-carboxylic acid derivatives, a common starting material is ethyl 5-bromoindole-2-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.[12] This acid can then be converted to various derivatives such as hydrazones, carbothioamides, oxadiazoles, and triazoles.[12][13]
In Vitro Anticancer Activity Assays
This colorimetric assay is widely used to assess cell viability and proliferation.[1][6][14]
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000–10,000 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound. Vehicle and blank controls are included. The plates are incubated for 24, 48, or 72 hours.[5]
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance is measured at 570-590 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16][17]
Procedure:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[2]
-
Incubation: The cells are incubated at room temperature in the dark for 15 minutes.[2][17]
-
Flow Cytometry Analysis: 1X Annexin-binding buffer is added, and the samples are analyzed by flow cytometry.[2] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[2]
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][7]
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with cold PBS.[2]
-
Fixation: The cells are fixed by dropwise addition into cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.[2][18]
-
Staining: The fixed cells are washed to remove ethanol and resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.[2][18]
-
Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[2][18]
In Vitro Kinase Inhibition Assays
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[3][15]
Procedure:
-
The test compound is serially diluted and pre-incubated with recombinant human VEGFR-2 kinase domain in an assay buffer.[15]
-
The kinase reaction is initiated by the addition of a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) and ATP.[15]
-
The reaction proceeds for a specified time at a controlled temperature (e.g., 30°C).[15]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope labeling (³²P-ATP) or ELISA-based detection with a phosphospecific antibody.[15]
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[15]
A similar principle is applied to measure the inhibition of EGFR kinase activity.[19]
Procedure:
-
A reaction mixture is prepared containing EGFR Kinase Buffer, the test compound, and recombinant EGFR enzyme.
-
The reaction is initiated by the addition of ATP and a suitable substrate.
-
After incubation, the amount of ADP produced is quantified using a luminescence-based assay (e.g., Kinase-Glo™).[19]
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[20][21]
Procedure:
-
Serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Caption: NF-κB signaling pathway and its modulation by indole derivatives.
Caption: General experimental workflow for the evaluation of anticancer activity.
Conclusion
This compound derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position of the 2-phenyl-indole scaffold often enhances the therapeutic potential, providing a key handle for synthetic modifications to optimize activity and selectivity. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and effective drugs for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. This compound|High-Purity Research Chemical [benchchem.com]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 5-bromo-2-phenylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-2-phenylindole is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Its unique structural features, including the bromine atom at the 5-position and the phenyl group at the 2-position, provide a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-bromo-2-phenylindole, detailed experimental protocols for its synthesis and modification, and an exploration of its role as an inhibitor of key signaling pathways.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀BrN | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Melting Point | 195-196 °C | [1] |
| Boiling Point | No experimental data available. | |
| Flash Point | 221.3 ± 23.2 °C | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| pKa | No experimental data available. | |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, ether, and chloroform. Sparingly soluble in water. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 5-bromo-2-phenylindole. While a complete set of assigned spectra for this specific molecule is not consistently available across public databases, the following represents typical spectral characteristics based on data for 5-bromoindole and other 2-phenylindole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-bromo-2-phenylindole is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenyl ring.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| NH | ~8.1-8.3 | Broad singlet |
| H-4 | ~7.7-7.8 | Doublet |
| H-6 | ~7.2-7.3 | Doublet of doublets |
| H-7 | ~7.1-7.2 | Doublet |
| Phenyl-H | ~7.3-7.6 | Multiplet |
| H-3 | ~6.5-6.7 | Singlet or triplet |
¹³C NMR: The carbon NMR spectrum will show signals for the 14 carbon atoms in the molecule. The carbon attached to the bromine atom (C-5) will be significantly affected.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~138-140 |
| C-3 | ~100-105 |
| C-3a | ~128-130 |
| C-4 | ~123-125 |
| C-5 | ~113-115 |
| C-6 | ~122-124 |
| C-7 | ~111-113 |
| C-7a | ~135-137 |
| Phenyl-C | ~125-135 |
Infrared (IR) Spectroscopy
The IR spectrum of 5-bromo-2-phenylindole will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, 1450 | C=C aromatic ring stretching |
| ~800 | C-H out-of-plane bending |
| ~550-650 | C-Br stretch |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 5-bromo-2-phenylindole will show a characteristic molecular ion peak. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak will be observed, which is a definitive indicator for the presence of a single bromine atom.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 271/273
-
Loss of Br: [M-Br]⁺
-
Loss of H: [M-H]⁺
-
Fragments from the phenyl and indole rings
Chemical Properties and Reactivity
The chemical reactivity of 5-bromo-2-phenylindole is largely dictated by the indole nucleus and the bromine substituent. The indole ring is electron-rich and susceptible to electrophilic substitution, while the C-Br bond is a versatile handle for cross-coupling reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives. The synthesis of 5-bromo-2-phenylindole can be achieved by reacting 4-bromophenylhydrazine with acetophenone in the presence of an acid catalyst.
Experimental Protocol: Fischer Indole Synthesis of 5-bromo-2-phenylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetophenone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add a Lewis acid catalyst such as zinc chloride (1.2 equivalents) or polyphosphoric acid. Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-phenylindole.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of 5-bromo-2-phenylindole serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 5-bromo-2-phenylindole with an organoboron compound, such as a boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-phenylindole with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-phenylindole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition and Degassing: Add a degassed solvent, such as a mixture of toluene and water (4:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-2-phenylindole.
Biological Activity and Signaling Pathway Inhibition
Derivatives of 5-bromo-2-phenylindole have shown significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell proliferation and survival. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR).
Inhibition of the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] Overactivation of the EGFR pathway is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors (TKIs), including derivatives of 5-bromo-2-phenylindole, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2]
The diagram above illustrates the simplified EGFR signaling cascade. Binding of EGF to EGFR leads to the activation of its intracellular tyrosine kinase domain. This, in turn, activates downstream pathways such as the RAS-RAF-MEK-ERK pathway, ultimately promoting cell proliferation and survival.[3] 5-bromo-2-phenylindole derivatives act as competitive inhibitors at the ATP-binding site of the tyrosine kinase domain, preventing its activation and blocking the downstream signaling cascade.[2]
Conclusion
5-bromo-2-phenylindole is a valuable heterocyclic compound with a rich chemical profile that makes it a versatile building block in organic synthesis and medicinal chemistry. Its physical and chemical properties, coupled with its amenability to functionalization through cross-coupling reactions, provide a robust platform for the development of novel therapeutic agents. The demonstrated activity of its derivatives as EGFR inhibitors highlights its potential in the design of targeted cancer therapies. This technical guide provides a foundational understanding of the core properties and applications of 5-bromo-2-phenylindole for researchers and professionals in the field of drug discovery and development.
References
5-Bromo-2-phenyl-1H-indole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-bromo-2-phenyl-1H-indole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages information on structurally related compounds to provide well-founded estimations and details robust experimental protocols for precise determination.
Physicochemical Properties
This compound is a crystalline solid. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole scaffold significantly influences its physicochemical properties, including lipophilicity and potential biological activity.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₀BrN | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 188-190 °C (for 2-phenylindole) | [3] |
| pKa | 16.80 ± 0.30 (Predicted for 2-phenylindole) | [3] |
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Predicted Solubility | Rationale/Supporting Data |
| Dimethyl Sulfoxide (DMSO) | High | Related bromo-indole-carboxylic acids are soluble in DMSO.[5] |
| Dimethylformamide (DMF) | High | Related bromo-indole-carboxylic acids are soluble in DMF.[5] |
| Methanol | Soluble | 5-Bromo-1H-indole is reported to be soluble in methanol.[2] |
| Ethanol | Soluble | 2-Phenylindole is freely soluble in ethanol.[4] |
| Dichloromethane | Soluble | 2-Phenylindole is freely soluble in dichloromethane.[4] |
| Acetone | Likely Soluble | General solubility of indole derivatives in polar aprotic solvents. |
| Water | Very Low | 2-Phenylindole has a reported aqueous solubility of 0.7 µg/mL at pH 7.4.[6] |
Note: The data in this table are estimations based on structurally similar compounds. Experimental verification is crucial for obtaining accurate quantitative solubility data.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. The indole ring system is susceptible to oxidation, and the presence of a bromine atom can impart sensitivity to light.
Table 2: Stability Considerations for this compound
| Condition | Stability Concern | Recommendations |
| Temperature | Potential for thermal degradation at elevated temperatures. | Store the solid compound at -20°C for long-term stability.[7] |
| Light | Brominated aromatic compounds can be photosensitive and undergo photodegradation.[7] | Store both the solid compound and its solutions protected from light, using amber vials or by wrapping containers in aluminum foil.[7] |
| pH | The indole ring's stability can be pH-dependent. Acidic conditions may lead to degradation. | For aqueous solutions, it is advisable to maintain a neutral pH range (6-8) to balance solubility and stability. Prepare aqueous solutions fresh before each experiment.[7] |
| Oxidation | The indole nucleus is susceptible to oxidation. | Store in a tightly sealed container, and consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term preservation of the solid. |
Experimental Protocols
To facilitate the precise determination of solubility and stability, the following detailed experimental protocols are provided.
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8][9]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by High-Performance Liquid Chromatography (HPLC) to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the parent compound from its degradation products.[10]
Methodology:
-
Forced Degradation Studies:
-
Subject solutions of this compound to various stress conditions:
-
Acidic: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: e.g., 80°C for 48 hours (in solid state and in solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
-
HPLC Method Development:
-
Develop a reversed-phase HPLC method capable of separating the intact this compound from all degradation products formed during the forced degradation studies.
-
Optimize parameters such as the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with an acidic modifier like formic acid), elution mode (isocratic or gradient), flow rate, and detector wavelength.[11][12]
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Study:
-
Prepare solutions of this compound in the desired solvent and store them under the specified conditions (e.g., different temperatures, light exposures).
-
At predetermined time points, withdraw aliquots, and analyze them using the validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining intact compound to determine its stability over time.
-
Biological Context and Signaling Pathways
Derivatives of this compound have garnered significant interest as potential therapeutic agents, particularly in oncology. Research has shown that related 5-bromo-indole-2-carboxylic acid derivatives can act as inhibitors of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[13][14][15] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.
The inhibition of VEGFR-2 and EGFR by these compounds can disrupt downstream signaling cascades, leading to the suppression of tumor growth.
References
- 1. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 2. 5-bromo Indole - High Purity 99.71%, Off-white Solid, Melting Point 90-92â°c, Soluble In Methanol at Best Price in Hyderabad | Siri Organics [tradeindia.com]
- 3. 2-Phenylindole CAS#: 948-65-2 [m.chemicalbook.com]
- 4. omicsonline.org [omicsonline.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Potential Therapeutic Applications of Brominated Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated indoles, a diverse class of marine-derived and synthetic compounds, have emerged as a significant area of interest in medicinal chemistry. Possessing a wide spectrum of biological activities, these molecules show considerable promise in the development of novel therapeutics. This technical guide provides an in-depth overview of the core therapeutic applications of brominated indoles, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
Indole is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, particularly brominated indoles, are abundant in marine organisms and have been the subject of extensive research.[1] The introduction of a bromine atom to the indole ring can significantly modulate a compound's physicochemical properties, including its binding affinity and selectivity for biological targets.[1] This has led to the discovery of numerous brominated indoles with potent biological activities. This guide will explore the therapeutic potential of key brominated indoles, summarizing the current state of research and providing practical information for their further investigation.
Anticancer Applications
Several brominated indoles have demonstrated significant anticancer activity, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Key Compounds and Mechanisms of Action
-
6-Bromoindirubin-3'-oxime (6BIO): A potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and the JAK/STAT3 signaling pathway.[2][3] Inhibition of JAK/STAT3 signaling by 6BIO leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[2] It has shown efficacy in melanoma and canine melanoma cell lines.[2][4]
-
6-Bromoisatin: This compound, found in the marine mollusc Dicathais orbita, inhibits the proliferation of colon cancer cells (HT29) and induces apoptosis.[5][6] It has also been shown to arrest the cell cycle at the G2/M phase in HT29 cells.[7]
-
Tyrindoleninone: Also isolated from D. orbita, tyrindoleninone exhibits anticancer properties, though it may require higher concentrations than 6-bromoisatin to achieve similar anti-proliferative effects.[6][7]
-
6,6'-Dibromoindirubin: A component of the historical dye Tyrian purple, this molecule has also been investigated for its anticancer properties.[8]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 Value | Citation(s) |
| 6-Bromoindirubin-3'-oxime (6BIO) | A2058 (Melanoma) | Cell Viability | 5 µM | [3][9] |
| CML-10C2, UCDK9M2, UCDK9M3 (Canine Melanoma) | Proliferation (MTS) | 5 µM (for 72h) | [4] | |
| HCT-116 (Colon Carcinoma) | Antiproliferative (MTT) | 5.2 µM | [8] | |
| HL-60 (Promyelocytic Leukemia) | Antiproliferative (MTT) | 5.4 µM | [8] | |
| 6-Bromoisatin | HT29 (Colon Adenocarcinoma) | Cell Proliferation (MTT) | 223 µM | [5][6][10] |
| HT29 & Caco-2 (Previous study with semi-purified compound) | Cell Viability | ~100 µM | [5] |
Signaling Pathway: 6BIO Inhibition of JAK/STAT3
6BIO acts as a pan-JAK inhibitor, preventing the phosphorylation and subsequent activation of STAT3. This disruption of the JAK/STAT3 signaling cascade is a key mechanism behind its pro-apoptotic effects in cancer cells.[2]
Anti-inflammatory Applications
Brominated indoles from marine molluscs have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators.
Key Compounds and Mechanisms of Action
-
6-Bromoisatin and 6-Bromoindole: These compounds inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[11] Their mechanism involves inhibiting the translocation of the transcription factor NF-κB to the nucleus.[11]
-
Tyrindoleninone and 6,6'-Dibromoindirubin: These have also been noted for their anti-inflammatory properties.[8]
Quantitative Data: Anti-inflammatory Activity
| Compound/Extract | Target | Assay | IC50 Value | Citation(s) |
| D. orbita Hypobranchial Gland Extract | NO Production | RAW264.7 cells | 30.8 µg/mL | [11] |
| TNFα Production | RAW264.7 cells | 43.03 µg/mL | [11] | |
| PGE2 Production | 3T3 fibroblasts | 34.24 µg/mL | [11] | |
| 5-Bromoisatin | TNFα Production | RAW264.7 cells | 38.05 µM | [11] |
| 6-Bromoisatin | NO Production | RAW264.7 cells | 122.65 µM | [11] |
| 6-Bromoindole | NO Production | RAW264.7 cells | 150.01 µM | [11] |
| Tyrindoleninone | NO Production | RAW264.7 cells | 157.12 µM | [11] |
Signaling Pathway: Inhibition of NF-κB Translocation
In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brominated indoles like 6-bromoisatin inhibit this process.[11]
Neuroprotective Applications
Indole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms often involve antioxidant properties and modulation of signaling pathways crucial for neuronal survival.[12][13]
Key Compounds and Mechanisms of Action
While research into brominated indoles for neuroprotection is an emerging area, the broader class of indole derivatives shows promise. For instance, indole-3-carbinol and its derivatives exhibit neuroprotective effects by activating the Nrf2-antioxidant response element pathway.[14] Some indole derivatives have also been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[15][16] An indole derivative, NC009-1, has shown potential in a mouse model of Parkinson's disease by reducing neuroinflammation and oxidative stress.[17]
Signaling Pathway: GSK-3β Inhibition by 6BIO
GSK-3β is a key kinase in multiple cellular processes, and its inhibition is a therapeutic strategy for several diseases, including neurodegenerative disorders. 6BIO is a potent inhibitor of GSK-3β.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [ouci.dntb.gov.ua]
- 15. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 5-bromo-2-phenyl-1H-indole
Introduction
5-bromo-2-phenyl-1H-indole is a crucial heterocyclic intermediate in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the synthesis of complex molecular architectures.[1][2] The 2-phenyl substituent contributes to the molecule's overall structural and electronic properties, influencing its biological activity. This document outlines several common and effective protocols for the synthesis of this compound, providing detailed experimental procedures, comparative data, and workflow diagrams for researchers in drug development and organic synthesis.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[3][5][6] For the synthesis of this compound, (4-bromophenyl)hydrazine is reacted with acetophenone.
Experimental Protocol
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetophenone (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The progress of this step can be monitored by Thin-Layer Chromatography (TLC).
-
Cyclization: To the mixture containing the phenylhydrazone, add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq) or polyphosphoric acid.[3][5]
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight and should be monitored by TLC until the starting material is consumed.[5]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.[5]
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.[5]
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.[5]
Quantitative Data Summary
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Typical Yield |
| (4-bromophenyl)hydrazine | Acetophenone | ZnCl₂, PPA, or other acids | Ethanol, Acetic Acid | Reflux | 60-80% |
Experimental Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Protocol 2: Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles by reacting an α-halo-ketone with an excess of an aniline.[7][8] To synthesize this compound, phenacyl bromide (α-bromoacetophenone) is reacted with an excess of 4-bromoaniline. While the classical method often requires harsh conditions and may result in low yields, modern variations utilizing microwave irradiation or different catalysts have been developed to improve efficiency.[7][8]
Experimental Protocol
-
Reaction Setup: In a sealed reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a reflux condenser), combine phenacyl bromide (1.0 eq) and 4-bromoaniline (3.0 eq or more).
-
Reaction: Heat the mixture, typically to a high temperature (150-180 °C), for several hours. Alternatively, perform the reaction under microwave irradiation, which can significantly reduce the reaction time.[8] The use of a catalyst like lithium bromide has been shown to enable milder conditions.[8]
-
Work-up:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate this compound.
Quantitative Data Summary
| Reactant A | Reactant B | Catalyst/Conditions | Temperature | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenacyl bromide | 4-bromoaniline (excess) | None (thermal) or LiBr | 150-180 °C or Microwave | Variable, often moderate |
Experimental Workflow
Caption: Workflow for the Bischler-Möhlau Synthesis.
Protocol 3: Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole.[9][10] To prepare the target compound, a suitably substituted aniline, such as 4-bromo-2-iodoaniline, is reacted with phenylacetylene. This method is highly versatile and generally proceeds under milder conditions than classical methods.[11]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-iodoaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and a ligand if necessary (e.g., PPh₃).
-
Addition of Reagents: Add a degassed solvent, such as N,N-dimethylformamide (DMF). Then, add phenylacetylene (1.2-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until TLC or GC-MS analysis indicates the consumption of the starting aniline.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water or a saturated aqueous ammonium chloride solution.[12]
-
Extract the product with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[12]
-
-
Purification: Purify the residue by silica gel column chromatography to afford the desired this compound.
Quantitative Data Summary
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Typical Yield |
| 4-bromo-2-iodoaniline | Phenylacetylene | Pd(OAc)₂ / Pd(PPh₃)₂Cl₂ | K₂CO₃ / Na₂CO₃ | DMF / NMP | 80-110 °C | 70-90% |
Experimental Workflow
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. grokipedia.com [grokipedia.com]
- 12. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Specifically, 2-phenyl-1H-indole derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[2][3][4][5] The functionalization of the indole core is a key strategy for modulating the pharmacological profile of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust tool for the arylation of the indole nucleus under relatively mild conditions with high functional group tolerance.[1][6][7]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-bromo-2-phenyl-1H-indole with various arylboronic acids. This reaction enables the synthesis of a diverse library of 5-aryl-2-phenyl-1H-indole derivatives, which are valuable compounds for structure-activity relationship (SAR) studies in drug development.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide, in this case, this compound. The catalytic cycle consists of three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] A base is crucial for the activation of the organoboron species to facilitate the transmetalation step.[7][8]
Data Presentation: Reaction Conditions
The selection of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling reaction and can significantly influence the reaction rate, yield, and purity of the desired 5-aryl-2-phenyl-1H-indole product. The following tables summarize various reported conditions for the Suzuki coupling of bromoindoles, which can be adapted for this compound.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Bromoindoles
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | 3 - 7 | Commonly used, commercially available.[1][9] |
| Pd(OAc)₂ | SPhos | 0.5 | Effective for a broad range of substrates.[1] |
| Pd(dppf)Cl₂ | dppf (in catalyst) | 2 - 5 | Good for heteroaryl couplings.[10][11] |
| PdCl₂(dppf)₂ | dppf (in catalyst) | - | Can shorten reaction time and increase yield.[11] |
| Pd(OAc)₂ | None (ligand-free) | 0.5 - 1.5 | Can be effective in aqueous media.[12] |
Table 2: Base and Solvent Systems for Suzuki Coupling of Bromoindoles
| Base | Solvent System | Temperature (°C) | Notes |
| Cs₂CO₃ | Ethanol | 100 (Microwave) | Rapid heating, shorter reaction times.[1] |
| K₂CO₃ | Water:Acetonitrile | 37 | Mild conditions, suitable for sensitive substrates.[1] |
| Na₂CO₃ | Water or Water/Methanol | 120 (Microwave) | Green solvent system.[9] |
| K₃PO₄ | Dioxane/Water | 100 | Often used with hindered substrates.[13] |
| Na₂CO₃ | DMF/Water | 60 | Good for achieving high selectivity.[12] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from procedures for 5-bromoindole and is suitable for rapid library synthesis.[1][9]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-phenyl-1H-indole.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol is based on conventional heating methods and can be easily scaled up.[1][10]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.005 equiv.)
-
SPhos (0.005 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the 1,4-dioxane/water solvent mixture.
-
Add the catalyst solution to the reaction flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-phenyl-1H-indole.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications in Drug Development
The 5-aryl-2-phenyl-1H-indole scaffold is a key pharmacophore in medicinal chemistry. The ability to readily synthesize a diverse range of analogs via the Suzuki coupling reaction is highly valuable for lead optimization and SAR studies. Derivatives of this scaffold have been investigated for a variety of therapeutic applications:
-
Anticancer Agents: Many indole derivatives have shown potent anticancer activity by targeting various biological pathways, including tubulin polymerization and protein kinases such as EGFR.[2]
-
SIRT1 Activators: Certain 5-phenyl-2-aryl benzimidazole derivatives, structurally related to 5-aryl-2-phenyl-indoles, have been identified as activators of SIRT1, an emerging target for metabolic disorders.[14]
-
Antiviral Activity: The 2-phenyl-indole core has been identified as a novel scaffold for anti-Hepatitis C Virus (HCV) agents.[4][5]
-
Bacterial Efflux Pump Inhibitors: Functionalized 2-aryl-indoles have been shown to inhibit the NorA multidrug resistance pump in Staphylococcus aureus, suggesting a potential strategy to combat antibiotic resistance.[3]
The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of novel 5-aryl-2-phenyl-1H-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 5-bromo-2-phenyl-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 5-bromo-2-phenyl-1H-indole scaffold, a privileged structure in medicinal chemistry. The protocols detailed herein offer robust starting points for the synthesis of diverse libraries of 2-phenylindole derivatives for screening and lead optimization in drug discovery programs.
The 2-phenyl-1H-indole core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Functionalization at the 5-position, facilitated by the bromo-substituent, allows for the strategic introduction of various molecular fragments to modulate the biological and pharmacokinetic profiles of these derivatives.
Key Functionalization Reactions
The bromine atom at the C5-position of the 2-phenyl-1H-indole scaffold is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The most prominent of these transformations are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 5-position of the indole and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in pharmaceutical and materials science due to its mild conditions and high functional group tolerance.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2) | Ethanol | MW | 0.5-0.67 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | H₂O:Acetonitrile (4:1) | 37 | 18 | High |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 120 (MW) | 1.5 | 82 |
| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | High |
Yields are based on similar substrates and conditions reported in the literature.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-2-phenyl-1H-indole.
Figure 1. General scheme for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction provides a reliable method for the vinylation of the this compound scaffold. This palladium-catalyzed reaction couples the aryl bromide with a variety of alkenes to introduce a vinyl group at the 5-position, a versatile functional group for further synthetic transformations.
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| 4 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 h | Moderate to Good |
Yields are based on similar substrates and conditions reported in the literature.
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene (1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)
-
SPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
Acetonitrile (MeCN) and Water (1:1 mixture)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Purge the vial with argon for 5 minutes to create an inert atmosphere.
-
Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.
-
Securely seal the vial with a cap.
-
Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-styryl-2-phenyl-1H-indole.
Figure 2. General scheme for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is an efficient method for the formation of a C-C bond between the 5-position of the indole and a terminal alkyne. This reaction introduces an alkynyl moiety, which is a valuable functional group for further transformations, including click chemistry, and is present in a number of biologically active molecules.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | | 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | | 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | | 4 | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~90 |
Yields are based on 5-bromoindole as the starting material.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed DMF via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(phenylethynyl)-2-phenyl-1H-indole.
Figure 3. General scheme for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, allowing for the coupling of the this compound with a wide range of primary and secondary amines. This reaction is of high importance in drug discovery, as the introduction of amine functionalities can significantly impact the pharmacological properties of a molecule.
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | BINAP (1-2) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | High |
| 2 | Morpholine | Pd(OAc)₂ (1-5) | Xantphos (1-5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | High |
| 3 | Benzylamine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | THF | 22 | <1 | High |
| 4 | Indole | Pd(OAc)₂ (5) | DavePhos (7.5) | K₃PO₄ (2) | Toluene | 110 | 24 | Moderate to Good |
Yields are based on similar aryl bromide substrates and conditions reported in the literature.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), BINAP (2 mol%), and Pd₂(dba)₃ (2 mol%).
-
Add anhydrous toluene to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Add aniline (1.2 equiv.) to the reaction mixture.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-(phenylamino)-2-phenyl-1H-indole.
Figure 4. General scheme for the Buchwald-Hartwig amination.
Biological Significance and Signaling Pathways
Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Anticancer Activity and Tubulin Polymerization Inhibition
A significant area of research has focused on the anticancer properties of 2-phenylindole derivatives. One of the key mechanisms of their anticancer action is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. The most active derivatives have shown IC50 values in the nanomolar range for cell growth inhibition and low micromolar range for tubulin polymerization inhibition.
Anti-inflammatory Activity and NF-κB Signaling Pathway Inhibition
Certain 2-phenylindole derivatives exhibit potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes. Some 2-phenylindole derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Figure 5. Inhibition of the NF-κB signaling pathway by 2-phenylindole derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the palladium-catalyzed cross-coupling reactions described in this document. Adherence to an inert atmosphere and proper purification techniques are critical for successful outcomes.
Figure 6. General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for the N-Alkylation of 5-bromo-2-phenyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of indoles is a cornerstone transformation in medicinal chemistry and drug development. The substituent introduced at the indole nitrogen can significantly modulate a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties. 5-bromo-2-phenyl-1H-indole is a valuable scaffold, and its N-alkylation provides access to a diverse library of compounds for screening and development of novel therapeutic agents. The presence of the bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, while the phenyl group at the 2-position contributes to the molecule's structural rigidity and potential for pi-stacking interactions with biological targets.[1]
This document provides a detailed experimental procedure for the N-alkylation of this compound using alkyl halides.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A strong base is utilized to deprotonate the nitrogen atom of the indole ring, generating a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, resulting in the formation of the N-alkylated product and a salt byproduct.[2] The reaction is typically carried out under anhydrous conditions to prevent quenching of the base and the anionic intermediate.
Experimental Protocols
This section outlines a general and a specific procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride as the base in anhydrous dimethylformamide (DMF).
General Procedure using Sodium Hydride and an Alkyl Halide
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).[3]
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.[4]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.[4]
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The completion of deprotonation is often indicated by the cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt.[3]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[4]
-
Washing: Wash the combined organic layers with water and then with brine.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the organic layer under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[2]
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of this compound, which can be adapted based on the specific alkylating agent used.
| Parameter | Procedure 1 (N-methylation) | Procedure 2 (N-benzylation) |
| Starting Material | This compound (1.0 eq) | This compound (1.0 eq) |
| Alkylating Agent | Methyl Iodide (1.5 eq) | Benzyl Bromide (1.2 eq) |
| Base | Sodium Hydride (1.2 eq) | Sodium Hydride (1.2 eq) |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 4-8 hours |
| Expected Yield | > 90% | > 85% |
Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for N-alkylation of this compound.
Safety Precautions
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere. Avoid contact with skin and eyes.
-
Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable and should be handled with care, away from ignition sources.
-
Inert Atmosphere: The reaction is sensitive to moisture and air. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere of argon or nitrogen.[3]
References
Application of 5-bromo-2-phenyl-1H-indole in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-2-phenyl-1H-indole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of a bromine atom at the C5-position and a phenyl group at the C2-position provides two distinct points for chemical modification, enabling the synthesis of a diverse range of complex molecules. This document provides a detailed overview of the applications of this compound in organic synthesis, including key reactions, experimental protocols, and quantitative data.
Key Synthetic Applications
The synthetic utility of this compound primarily revolves around the reactivity of the C-Br bond, the N-H bond of the indole ring, and the potential for electrophilic substitution on the indole nucleus.
1. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the C5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction is widely used to couple this compound with various boronic acids or their esters to form 5-aryl- or 5-heteroaryl-2-phenyl-1H-indoles.[1][2] These products are often investigated for their potential as biologically active agents.[2] The general scheme involves the reaction of the bromoindole with a boronic acid in the presence of a palladium catalyst and a base.[3][4]
-
Heck Coupling: The Heck reaction enables the introduction of vinyl groups at the C5-position by reacting this compound with various alkenes.[5] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated indole derivatives.[6] The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the C5-position, leading to the synthesis of 5-amino-2-phenyl-1H-indole derivatives. These compounds are valuable intermediates in drug discovery.
-
Sonogashira Coupling: This reaction is used to introduce alkyne moieties at the C5-position, providing access to 5-alkynyl-2-phenyl-1H-indoles. These derivatives can be further functionalized or used in the synthesis of more complex heterocyclic systems.
2. N-Functionalization:
The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, arylation, and acylation. This allows for the introduction of diverse substituents that can modulate the biological activity and physicochemical properties of the resulting molecules. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.[7]
3. C3-Functionalization:
The C3-position of the indole ring is nucleophilic and susceptible to electrophilic substitution.[1] A common transformation is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3-position, yielding a 3-carboxaldehyde derivative.[1] This aldehyde can then be converted into a variety of other functional groups, such as oximes and nitriles.[1]
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Bromoindoles with Boronic Acids
| Entry | Bromoindole Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [2] |
| 2 | 5-bromo-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | - | Good | [2] |
| 3 | 5-bromoindole | Phenylboronic acid | Ligand-free Pd-NPs | - | Aqueous media | 37 | - | - | [8] |
*Note: Data for the closely related bromoindazole and bromoindole systems are presented to illustrate typical reaction conditions and outcomes.
Table 2: Heck Coupling of 5-Bromoindole with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | [5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | [5] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dimethoxyethane (DME), Dioxane, or Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., DME) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-phenyl-1H-indole.
Protocol 2: General Procedure for Heck Coupling
This protocol outlines a general method for the palladium-catalyzed Heck coupling of this compound with an alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., PPh₃, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., DMF), the alkene (e.g., styrene, 1.5 eq), and the base (e.g., Et₃N, 1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 5-vinyl-2-phenyl-1H-indole product.
Visualization of Reaction Mechanisms and Workflows
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 5-bromo-2-phenyl-1H-indole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The specific scaffold, 5-bromo-2-phenyl-1H-indole, offers a unique starting point for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, while the nitrogen at the 1-position and the phenyl ring at the 2-position can be readily modified to explore the structure-activity relationship (SAR) of the resulting derivatives.[3][4] This document provides detailed protocols for the derivatization of this compound and the subsequent evaluation of its derivatives as potential anticancer and antibacterial agents.
Derivatization Strategies
The this compound scaffold can be derivatized at two primary positions: the indole nitrogen (N-1) and the C-5 position, where the bromine atom can be substituted via cross-coupling reactions.
N-Alkylation
N-alkylation of the indole core is a fundamental synthetic transformation that allows for the introduction of various alkyl and aryl groups, which can significantly impact the pharmacological properties of the molecule.[4] This is typically achieved by deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent.[5]
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][6] This powerful reaction enables the formation of new carbon-carbon bonds by coupling the bromoindole with a wide range of boronic acids or their esters, facilitating the introduction of diverse aryl and heteroaryl moieties.[7][8]
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil[5]
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).[4]
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution.[4] Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (or N-protected derivative)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)[9]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[9]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[6]
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle with oil bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[6]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO).[10]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against pathogenic bacteria.
Principle:
The broth microdilution method involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]
-
Mueller-Hinton Broth (MHB)[14]
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity (no bacterial growth).
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected 5-Bromo-Indole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-bromo-7-azaindolin-2-one derivative | HepG2 | 2.357 | [16] |
| 2 | 5-bromo-7-azaindolin-2-one derivative | A549 | 3.012 | [16] |
| 3 | 5-bromo-3-(indolyl)-1,3,4-thiadiazole | PaCa2 | 1.5 | [17] |
Table 2: In Vitro Antibacterial Activity of Selected 5-Bromo-Indole Derivatives
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 4 | 5-bromoindole-2-carboxamide | E. coli | 0.35-1.25 | [18] |
| 5 | 5-bromoindole-2-carboxamide | P. aeruginosa | 0.35-1.25 | [18] |
| 6 | 5-bromoindole dihydropyrimidine | S. aureus | - | [19] |
| 7 | 5-bromoindole dihydropyrimidine | E. coli | - | [19] |
Note: Specific MIC values for compounds 6 and 7 were not provided in the abstract, but the study indicated antimicrobial activity.
Visualizations
Caption: Experimental workflow for derivatization and biological evaluation.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling with 5-Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful methodology is particularly valuable in medicinal chemistry for the functionalization of heterocyclic scaffolds like indole. The introduction of an alkynyl moiety at the C5 position of the indole ring system provides a versatile handle for further molecular elaborations, making 5-alkynylindoles key intermediates in the synthesis of a wide array of biologically active compounds, including potential therapeutics for cancer and gout.[1]
This document provides a detailed protocol and application notes for the successful Sonogashira coupling of 5-bromoindoles, a readily available starting material.[3] The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base.[1] The mild reaction conditions and broad functional group tolerance make this an indispensable tool for drug discovery and development.[1]
Key Reaction Parameters and Optimization
Successful Sonogashira coupling is dependent on the careful selection of several key parameters:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[1] Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is a commonly used palladium source, while copper(I) iodide (CuI) is the typical co-catalyst.[1] The palladium catalyst facilitates the oxidative addition of the aryl halide, and the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is crucial for the reaction.[1][4] It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also acts as a scavenger for the hydrogen halide byproduct.[5]
-
Solvent: Anhydrous and degassed solvents are necessary to prevent the deactivation of the catalyst and unwanted side reactions.[1] Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).[1]
-
Temperature: The reaction temperature can be optimized based on the reactivity of the substrates. While some couplings proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield.[1][4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the palladium(0) active species and to avoid the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1][5]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of 5-bromoindole with various terminal alkynes, providing a basis for comparison and protocol development.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 12-24 | ~85 | [1] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High | [1] |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp. | 3 | 89 | [3][4] |
Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Bromoindole
This protocol provides a general method for the Sonogashira coupling of 5-bromoindole with a terminal alkyne. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
5-Bromoindole (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromoindole (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe. Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (refer to the table above) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling of 5-bromoindoles.
References
Application Notes and Protocols for the Synthesis and Evaluation of 5-Bromo-2-phenyl-1H-indole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of 5-bromo-2-phenyl-1H-indole analogs as potent kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a bromo group at the 5-position and a phenyl group at the 2-position offers a versatile platform for developing targeted therapies against various kinases implicated in cancer and other diseases.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound core structure has emerged as a promising scaffold for the design of novel kinase inhibitors. The bromine atom at the 5-position serves as a key functional group for establishing halogen bonds or as a handle for further chemical modifications through cross-coupling reactions. The phenyl group at the 2-position can be readily substituted to explore structure-activity relationships (SAR) and optimize potency and selectivity against target kinases. This document outlines the synthetic routes to access these analogs and the protocols to assess their biological activity.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activities of a series of synthesized this compound analogs were evaluated against a panel of key protein kinases implicated in cancer cell proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and key components of the PI3K/Akt/mTOR pathway. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R1 (at N1) | R2 (Phenyl Substituent) | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | PI3Kα IC50 (µM) |
| 1a | H | H | 1.25 | 3.42 | 5.18 |
| 1b | H | 4-OCH₃ | 0.89 | 2.15 | 4.76 |
| 1c | H | 4-Cl | 0.56 | 1.78 | 3.91 |
| 1d | H | 3,4-diCl | 0.31 | 1.12 | 2.54 |
| 2a | CH₃ | H | 2.11 | 4.89 | 7.32 |
| 2b | CH₃ | 4-OCH₃ | 1.54 | 3.98 | 6.88 |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound scaffold and subsequent evaluation of its analogs as kinase inhibitors are provided below.
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes a general method for the synthesis of the this compound core structure, which can be achieved through several established synthetic routes. Two common and effective methods are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.
Method A: Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol. Add acetophenone (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin-Layer Chromatography (TLC).
-
Cyclization: To the mixture from the previous step, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a protic acid like polyphosphoric acid (PPA). Heat the reaction mixture to reflux (temperature will vary depending on the solvent and catalyst used).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water. Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-iodo-1H-indole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Solvent and Reaction Conditions: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against target kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.[1]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the test compound at various concentrations. Add the target kinase and its specific substrate to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable software.[1]
Protocol 3: Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the synthesized analogs on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by the this compound analogs and a general workflow for their synthesis and evaluation.
References
Application Notes and Protocols: 5-Bromo-2-phenyl-1H-indole as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-phenyl-1H-indole serves as a privileged scaffold in medicinal chemistry, providing a versatile building block for the synthesis of a diverse array of bioactive molecules. The indole core is a common motif in numerous natural products and approved pharmaceuticals. The strategic placement of a bromine atom at the 5-position and a phenyl group at the 2-position offers unique opportunities for chemical modification and the development of potent therapeutic agents. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of bioactive compounds, particularly focusing on their potential as anticancer agents through the inhibition of key signaling pathways.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through several synthetic routes. One of the most common and effective methods is the Fischer indole synthesis.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol outlines the synthesis of this compound from (4-bromophenyl)hydrazine hydrochloride and acetophenone.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetophenone
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetophenone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
-
Fischer Indole Cyclization:
-
To the mixture from the previous step, add polyphosphoric acid (PPA) (or anhydrous zinc chloride).
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.
-
Derivatization of the Scaffold for Bioactivity
The this compound scaffold can be further modified to synthesize a variety of bioactive molecules. A common strategy involves the introduction of a carbohydrazide moiety at the 2-position, which can then be condensed with various aldehydes to generate a library of hydrazone derivatives. These derivatives have shown significant potential as inhibitors of key signaling pathways implicated in cancer.
Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide Derivatives
This protocol describes a general procedure for the synthesis of 5-bromo-1H-indole-2-carbohydrazide and its subsequent conversion to hydrazone derivatives.[1]
Part A: Synthesis of Methyl 5-bromo-1H-indole-2-carboxylate
-
To a solution of 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 5-bromo-1H-indole-2-carboxylate.
Part B: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide
-
Dissolve methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) and reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-bromo-1H-indole-2-carbohydrazide.
Part C: Synthesis of 5-Bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide (Hydrazones)
-
To a solution of 5-bromo-1H-indole-2-carbohydrazide (1.0 eq) in ethanol, add the desired substituted aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final hydrazone derivative.
Biological Activity and Data Presentation
Derivatives of this compound have been extensively evaluated for their antiproliferative activity against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected derivatives.
Table 1: Antiproliferative Activity of 5-Bromo-N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide Derivatives against HepG2 Cancer Cell Line.
| Compound ID | Substitution on Benzylidene | IC50 (µM) against HepG2 | Reference Compound (Sorafenib) IC50 (µM) |
| 5BDBIC | 4-(dimethylamino) | 14.3 | 6.2[1] |
Table 2: Antiproliferative Activity of other 5-Bromoindole Derivatives against Various Cancer Cell Lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound (Erlotinib) IC50 (µM) |
| Derivative 3a | A549 (Lung Carcinoma) | 15.6 ± 1.2 | Not explicitly stated for A549 in the source |
| Derivative 3a | HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | Not explicitly stated for HepG2 in the source |
| Derivative 3a | MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | Not explicitly stated for MCF-7 in the source |
| Derivative 3b | A549 (Lung Carcinoma) | 22.3 ± 1.8 | Not explicitly stated for A549 in the source |
| Derivative 3b | HepG2 (Hepatocellular Carcinoma) | 28.7 ± 2.3 | Not explicitly stated for HepG2 in the source |
| Derivative 3b | MCF-7 (Breast Adenocarcinoma) | 33.6 ± 2.9 | Not explicitly stated for MCF-7 in the source |
Signaling Pathways and Mechanism of Action
Many of the synthesized this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling, leading to an anti-angiogenic effect.
Caption: VEGFR-2 signaling pathway and its inhibition.
EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflows
The development of bioactive molecules from the this compound scaffold typically follows a structured experimental workflow, from synthesis to biological evaluation.
Caption: Experimental workflow for drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as potent anticancer agents through the inhibition of key signaling pathways such as VEGFR-2 and EGFR. The synthetic accessibility and the amenability to diverse chemical modifications make this scaffold an attractive starting point for the design and development of novel therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.
References
Application Notes and Protocols for Heck Coupling Reactions Involving 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the Heck coupling reaction of 5-bromo-2-phenyl-1H-indole, a versatile building block in medicinal chemistry and materials science. The introduction of a vinyl group at the C5 position of the 2-phenyl-1H-indole scaffold opens avenues for the synthesis of novel compounds with potential therapeutic applications. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized via several established routes. One common method involves the Fischer indole synthesis from a substituted phenylhydrazine and acetophenone.[4] Alternatively, it can be prepared from carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl ester.[5] The accessibility of this starting material makes it an attractive substrate for further functionalization via cross-coupling reactions.
Application Notes
The products of the Heck coupling reaction of this compound, namely 5-alkenyl-2-phenyl-1H-indoles, are valuable intermediates in drug discovery and materials science. The styryl and acryloyl moieties introduced via this reaction can be further modified to generate a diverse library of compounds for biological screening.
Potential Therapeutic Applications:
-
Neurodegenerative Diseases: (E)-5-styryl-1H-indole derivatives have been investigated as imaging probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[6] The 2-phenyl substitution on the indole core may modulate the binding affinity and pharmacokinetic properties of these probes.
-
Receptor Antagonists: Substituted indole derivatives, including those with styryl and phenethyl groups, have shown potent antagonist activity at various serotonin (5-HT), adrenergic, and histamine receptors.[7] The products derived from the Heck reaction of this compound could be explored for their potential as novel receptor modulators.
-
Anticancer Agents: The indole nucleus is a privileged scaffold in the design of anticancer drugs.[2] Many indole derivatives exert their effects by inhibiting tubulin polymerization, a critical process in cell division.[4] The introduction of a vinyl or styryl group at the 5-position of the 2-phenyl-1H-indole core could lead to new compounds with enhanced cytotoxic activity against various cancer cell lines.
Data Presentation: Heck Coupling Conditions and Yields
While specific examples for the Heck coupling of this compound are not extensively reported, the following table summarizes typical reaction conditions for the closely related 5-bromoindole with various alkenes. These conditions can serve as a starting point for the optimization of the reaction with the 2-phenyl substituted analogue. The presence of the 2-phenyl group may influence the electronic and steric properties of the substrate, potentially requiring adjustments to the catalyst system, base, or reaction temperature.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | [5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | [5] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | [5] |
| 4 | Acrylic acid | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | ~99 | [6] |
| 5 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene using microwave-assisted heating. This protocol is adapted from a procedure for the Heck reaction of 5-bromoindole.[5]
Materials:
-
This compound
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor
-
Microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and SPhos (0.15 equiv).
-
Inert Atmosphere: Purge the vial with argon for 5 minutes to create an inert atmosphere.
-
Solvent and Reagent Addition: Add a degassed mixture of acetonitrile and water (1:1, v/v) to the vial, followed by the addition of styrene (1.5 equiv).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure (E)-2-phenyl-5-styryl-1H-indole.
Visualizations
Caption: General mechanism of the Heck coupling reaction.
References
- 1. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-2-phenyl-1H-indole by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromo-2-phenyl-1H-indole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system (mobile phase) for the column chromatography of this compound?
A1: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides good separation between the this compound and any impurities, with an optimal Rf value for the target compound between 0.2 and 0.4.[1] A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] For a similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a mobile phase of petroleum ether/ethyl acetate (4:1) yielded an Rf of 0.41, which can be a good initial system to test.[3]
Q2: My this compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?
A2: Streaking or tailing is a common issue with indole compounds due to the basic nature of the indole nitrogen, which can interact strongly with the acidic silanol groups on the silica gel stationary phase.[4] This can be addressed in several ways:
-
Addition of a Basic Modifier: Add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[4] This will neutralize the acidic sites on the silica gel, minimizing strong adsorption and improving the peak shape.
-
Deactivation of Silica Gel: Before packing, you can deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.[4]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil.[4]
Q3: this compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Due to its aromatic structure, this compound is UV-active. It can be easily visualized on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot.[5] For staining, Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[5] A universal staining agent like potassium permanganate (KMnO₄) can also be used.[5]
Q4: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
A4: You can check for on-plate decomposition by performing a 2D TLC.[4] Spot your compound on one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely decomposing on the silica. To mitigate this, you can deactivate the silica gel with triethylamine as mentioned above or switch to a less harsh stationary phase like alumina.[4]
Q5: How should I load my crude this compound onto the column?
A5: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent or a slightly more polar, volatile solvent like dichloromethane.[6] Carefully pipette this solution onto the top of the packed column.
-
Dry Loading: If your sample has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[4][6] This method often leads to better resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate Solvent System: The polarity of the mobile phase is not optimized for separating the target compound from impurities.[4] - Column Overloading: Too much sample has been loaded onto the column for its size.[4] - Improper Column Packing: Channels or cracks in the silica gel lead to an uneven solvent front.[4] | - Optimize the Mobile Phase: Use TLC to test various solvent ratios. Aim for an Rf value of 0.2-0.4 for the target compound.[4] Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[4] - Reduce Sample Load: A general rule of thumb is to use a silica-to-sample weight ratio of 50:1 to 100:1 for challenging separations.[4] - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Won't Elute | - Solvent Polarity is Too Low: The mobile phase is not strong enough to move the compound down the column. - Compound is Very Polar or Basic: Strong interaction with the silica gel. - Compound Decomposed: The compound may have degraded on the silica gel. | - Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a small amount of methanol (e.g., in dichloromethane) can be effective.[2] - Use Modifiers or a Different Stationary Phase: Add triethylamine to the eluent for basic compounds.[4] Alternatively, use neutral alumina. For extremely polar compounds, reverse-phase chromatography might be an option.[4] - Check for Stability: Perform a 2D TLC to assess the stability of your compound on silica gel. |
| Compound Elutes Too Quickly | - Solvent Polarity is Too High: The mobile phase is too strong, causing all components to move with the solvent front. | - Decrease Solvent Polarity: Reduce the percentage of the polar solvent in your mobile phase. Start with a very non-polar solvent like pure hexane and gradually increase the polarity. |
| Tailing or Streaking Bands | - Strong Analyte-Stationary Phase Interaction: The basic indole nitrogen interacts strongly with acidic silica.[4] - Column Overloading: Too much sample is loaded.[4] - Sample is Sparingly Soluble in Eluent: The compound is not moving smoothly with the mobile phase. | - Add a Basic Modifier: Incorporate 0.1-2% triethylamine into the eluent.[4] - Reduce the Amount of Sample: Use a higher ratio of silica to crude material.[4] - Improve Solubility: When loading the sample, ensure it is fully dissolved. If necessary, use the dry loading technique. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Triethylamine)
-
Chromatography column
-
Sand
-
Glass wool or cotton
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Preparation of the Column (Slurry Packing Method):
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude sample.[4]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always remain above the silica bed.
-
Once the silica has settled, add a thin protective layer of sand on top.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution by opening the stopcock, maintaining a consistent flow rate.
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.
-
It is advisable to start with a low polarity mobile phase and gradually increase the polarity (gradient elution) if separation is difficult.
5. Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity using analytical techniques such as NMR, HPLC, or melting point.
Quantitative Data Summary
The following table provides suggested starting conditions for TLC analysis to develop a suitable solvent system for the column chromatography of this compound. The optimal system will achieve an Rf value between 0.2 and 0.4.
| Solvent System (v/v) | Modifier | Expected Rf Range (Approximate) | Notes |
| Hexane / Ethyl Acetate (9:1 to 4:1) | None | 0.2 - 0.5 | A good starting point for many indole derivatives. Adjust the ratio to achieve the target Rf. |
| Petroleum Ether / Ethyl Acetate (4:1) | None | ~0.4 | This system has been reported for a structurally similar compound and is a promising starting point.[3] |
| Hexane / Dichloromethane | None | Varies | Can offer different selectivity compared to ethyl acetate systems. |
| Hexane / Ethyl Acetate (e.g., 9:1) | 0.5% Triethylamine | Varies | Use if tailing is observed on TLC. The Rf may increase slightly. |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Tailing/Streaking
Caption: Decision-making process for resolving band tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound|High-Purity Research Chemical [benchchem.com]
- 5. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
Technical Support Center: 2-Phenylindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-phenylindole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-phenylindole using common methods such as the Fischer indole synthesis, Bischler-Möhlau synthesis, and palladium-catalyzed reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde. For 2-phenylindole, this typically involves the reaction of phenylhydrazine with acetophenone.
Q1: My Fischer indole synthesis of 2-phenylindole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to various parameters.[1] Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure that the phenylhydrazine and acetophenone are pure. Impurities can participate in side reactions that lower the overall yield. Using freshly distilled or recrystallized starting materials is recommended.[1]
-
Choice and Concentration of Acid Catalyst: The type and amount of acid catalyst are critical.[1] Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] Polyphosphoric acid (PPA) is often a highly effective catalyst.[1] It may be necessary to screen different catalysts to find the optimal one for your specific conditions.
-
Reaction Temperature and Time: This reaction often requires high temperatures to proceed.[1] However, excessively high temperatures or long reaction times can cause decomposition of the starting materials and the desired product.[1] Monitoring the reaction's progress using thin-layer chromatography (TLC) can help determine the optimal reaction time. Microwave-assisted synthesis can sometimes improve yields and significantly shorten reaction times.[1]
-
Reaction Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions in the Fischer indole synthesis of 2-phenylindole?
A2: The formation of byproducts is a common challenge. Key side reactions include:
-
N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can stabilize an iminylcarbocation intermediate that forms from the heterolytic cleavage of the N-N bond. This pathway competes with the desired[2][2]-sigmatropic rearrangement and can lead to byproducts such as aniline.[2][3]
-
Aldol Condensation and Friedel-Crafts Products: Under acidic conditions, the starting ketone (acetophenone) can undergo self-condensation (aldol reaction). Additionally, Friedel-Crafts type reactions can occur between the aromatic rings and reactive intermediates.[1]
-
Regioisomer Formation with Unsymmetrical Ketones: While acetophenone is symmetrical in the context of this reaction, using an unsymmetrical ketone can lead to the formation of two different regioisomers of the resulting indole. The ratio of these isomers can be influenced by the choice of acid catalyst.[2]
To minimize these side reactions, carefully control the reaction conditions, including temperature, reaction time, and the concentration of the acid catalyst.[1]
Q3: I am having difficulty purifying my 2-phenylindole product. What are some common issues and solutions?
A3: Purification of the crude product from Fischer indole synthesis can be challenging due to the presence of multiple byproducts and potential decomposition.[4]
-
Recrystallization: This is the most common method for purifying 2-phenylindole. Ethanol is a frequently used solvent.[5] The use of decolorizing carbon (charcoal) during recrystallization can help remove colored impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, especially when isomeric byproducts are present, column chromatography on silica gel is often necessary for separation.[6]
-
Handling of the Crude Product: After quenching the reaction with water, the crude 2-phenylindole precipitates. It should be collected by filtration and washed thoroughly with water to remove the acid catalyst and other water-soluble impurities before proceeding with recrystallization or chromatography.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromoacetophenone with an excess of aniline to form 2-phenylindole.
Q1: The Bischler-Möhlau synthesis is known for harsh conditions and low yields. How can I improve the outcome?
A1: Historically, the Bischler-Möhlau synthesis has been plagued by harsh reaction conditions, leading to poor yields and unpredictable results.[7] However, modern modifications have improved its efficiency:
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields.[7][8] For instance, irradiating a mixture of N-phenacylaniline and anilinium bromide at 540 W for as little as 45-60 seconds can produce 2-phenylindole in good yield.[9]
-
Milder Catalysts: The use of milder catalysts, such as lithium bromide, has been developed to avoid the harsh conditions of the classical method.[7][8]
-
One-Pot Procedures: A one-pot variation where a 2:1 mixture of aniline and phenacyl bromide is irradiated can simplify the experimental procedure and lead to improved yields of 52-75%.[9]
Q2: What are the primary side reactions in the Bischler-Möhlau synthesis?
A2: The main side reaction is the formation of the 3-phenylindole regioisomer . The reaction can proceed through different mechanistic pathways, leading to either the 2-aryl or 3-aryl indole.[10] The regiochemical outcome is highly dependent on the substrates and reaction conditions.[10] Lowering the reaction temperature may help reduce the formation of tarry side products.[11]
Palladium-Catalyzed Synthesis
Modern methods for 2-phenylindole synthesis often employ palladium catalysts, for example, in the heteroannulation of a 2-haloaniline derivative with phenylacetylene.
Q1: My palladium-catalyzed synthesis of 2-phenylindole works, but I am concerned about residual palladium in my final product. How can I remove it?
A1: Residual palladium is a common impurity in products from palladium-catalyzed reactions and can be problematic, especially for pharmaceutical applications. While column chromatography can remove a significant portion of the residual palladium, it may not be sufficient to reduce it to acceptable levels. Subsequent treatment with a metal scavenging agent is often necessary for reliable removal.
Q2: I am observing byproducts in my palladium-catalyzed reaction. What could be the cause?
A2: The formation of byproducts in palladium-catalyzed indole synthesis can be influenced by the reaction conditions. For instance, the heating method can play a role; conventional heating at a lower temperature for a longer duration may reduce the number of byproducts compared to microwave heating.[12] In some cases, N-alkylation of the 2-phenylindole product can lead to 1,3-disubstituted indole derivatives as side products.[13]
Data Presentation
The following table provides a quantitative comparison of different methods for the synthesis of 2-phenylindole.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 1.2 min | 71 |
| Pd-Catalyzed C-H Activation | 2-Iodoaniline, Phenylacetylene | Pd(TFA)₂, dppf, PivOH | Toluene | 100 | 48 h | - |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | - | Room Temp | 12 h | 69-78 |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from established procedures using zinc chloride as the catalyst.[14]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.[14]
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization by agitation.
-
Cool the mixture in an ice bath, collect the product by filtration, and wash with 25 mL of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.[14]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.[14]
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.
-
After about 6 minutes of heating, remove the beaker from the bath and allow the mixture to cool slightly.
-
To prevent the mixture from solidifying into a hard mass, stir in 200 g of clean sand.[14]
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[14]
-
Filter the sand and crude 2-phenylindole and boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot mixture with Norit (activated carbon) and filter.
-
Cool the filtrate to room temperature to crystallize the 2-phenylindole. Collect the product by filtration and wash with cold ethanol. The total yield is typically 72-80%.[14]
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This is a modern, solvent-free protocol.[15]
-
Prepare N-phenacylaniline from the solid-state reaction of an aniline and a phenacyl bromide in the presence of an equimolecular amount of sodium bicarbonate.
-
Mix the N-phenacylaniline with anilinium bromide.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[9]
Visualizations
Troubleshooting Workflow for 2-Phenylindole Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of 2-phenylindole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of 2-phenylindole | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. sciforum.net [sciforum.net]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]
- 13. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: N-Alkylation of 2-Phenylindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of 2-phenylindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the N-alkylation of 2-phenylindoles?
The most prevalent issues include low to no conversion, and poor regioselectivity, leading to the formation of unwanted side products. Specifically, C3-alkylation can compete with the desired N-alkylation.[1][2] Another common problem is dialkylation, where both the nitrogen and a carbon atom are alkylated.[1]
Q2: Why is C3-alkylation a common side reaction?
The C3 position of the indole ring is inherently nucleophilic, in many cases more so than the nitrogen atom.[1][3] This makes it a prime target for electrophilic attack by the alkylating agent, leading to the formation of a C3-alkylated byproduct. Incomplete deprotonation of the indole nitrogen can also lead to a higher proportion of C3-alkylation.[1][2]
Q3: What general conditions favor N-alkylation over C-alkylation?
Classical conditions for favoring N-alkylation typically involve the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4] The strong base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then preferentially attacks the alkylating agent.[1] Higher reaction temperatures can also favor the thermodynamically more stable N-alkylated product.[1][2][4]
Troubleshooting Guide
Issue 1: Low or No Conversion to the N-Alkylated Product
Q: My N-alkylation of 2-phenylindole is not proceeding, or the yield is very low. What factors should I investigate?
A: Low reactivity can be attributed to several factors related to your substrate, reagents, or reaction conditions. Consider the following troubleshooting steps:
-
Base Strength and Deprotonation: The pKa of the indole N-H is around 17. A sufficiently strong base is required for complete deprotonation. If using a weaker base, consider switching to a stronger one like sodium hydride (NaH) or potassium hydride (KH). Ensure the base is fresh and has been handled under anhydrous conditions. Incomplete deprotonation is a common cause of failed reactions.[1][2]
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF and THF are generally effective as they solvate the cation of the indolide salt, enhancing the nucleophilicity of the nitrogen.[1][4] Ensure your solvent is anhydrous, as water will quench the base and the indolide anion.
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is important. The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with less reactive alkyl halides.
-
Steric Hindrance: The 2-phenyl group on the indole nucleus can introduce steric hindrance, potentially slowing down the reaction, especially with bulky alkylating agents. Longer reaction times or higher temperatures may be necessary to overcome this.
-
Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS is recommended.[1][4]
Issue 2: Poor Regioselectivity - Significant C3-Alkylation
Q: I am observing a significant amount of the C3-alkylated byproduct along with my desired N-alkylated 2-phenylindole. How can I improve N-selectivity?
A: Competition between N- and C3-alkylation is a classic challenge in indole chemistry.[3] Here are several strategies to enhance N-selectivity:
-
Ensure Complete Deprotonation: As mentioned, incomplete deprotonation leaves neutral indole in the reaction mixture, which can be alkylated at the C3 position.[1][2] Use at least a slight excess (1.1-1.2 equivalents) of a strong base like NaH and allow sufficient time for the deprotonation to complete before adding the alkylating agent. This can be visually monitored by the cessation of hydrogen gas evolution.
-
Choice of Base and Solvent System: The combination of NaH in DMF is a robust system that generally favors N-alkylation.[1][4] The dissociation of the sodium indolide salt in DMF makes the nitrogen anion more available for reaction. In contrast, in solvents like THF, the salt may be less soluble, potentially leading to more C-alkylation.[2]
-
Reaction Temperature: Increasing the reaction temperature often favors the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2][4] In one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[4]
-
Modern Catalytic Methods: For challenging substrates, consider modern catalytic approaches. For instance, copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS has been shown to provide high N-selectivity.[1][3]
Issue 3: Formation of Dialkylated Products
Q: My reaction is producing a significant amount of a dialkylated product. How can I prevent this?
A: Dialkylation occurs when both the nitrogen and a carbon atom (usually C3) are alkylated.[1] This is more common with highly reactive alkylating agents or under forcing conditions.
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1]
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the solution of the deprotonated indole, preferably at a low temperature (e.g., 0 °C).[1] This helps to maintain a low concentration of the electrophile in the reaction mixture, minimizing the chance of a second alkylation event.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the dialkylated product appear.
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control reactivity and prevent over-alkylation.[1]
Data Presentation: Influence of Reaction Conditions
The following tables summarize quantitative data on the influence of various reaction parameters on the regioselectivity of indole alkylation.
Table 1: Effect of Base and Solvent on N- vs. C3-Alkylation
| Entry | Indole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | N:C3 Ratio | Yield (%) | Reference |
| 1 | 2,3-dimethylindole | Benzyl Bromide | NaH (4) | THF | 25 | 70:30 | - | [4] |
| 2 | 2,3-dimethylindole | Benzyl Bromide | NaH (4) | DMF | 25 | 88:12 | - | [4] |
| 3 | 2,3-dimethylindole | Benzyl Bromide | NaH (4) | DMF | 80 | >99:1 | 91 | [4] |
| 4 | Indole | Allyl Acetate | Cs₂CO₃ (1.5) | CH₂Cl₂ | 40 | N-only | 99 | [5] |
Table 2: Optimization of Iron-Catalyzed N-Alkylation of Indoline with Benzyl Alcohol
| Entry | Base (equiv.) | Solvent | Conditions | Yield (%) | Reference |
| 1 | CsOH (0.5) | Toluene | 110 °C, 18 h | 25 | [6] |
| 2 | K₂CO₃ (0.5) | Toluene | 110 °C, 18 h | 35 | [6] |
| 3 | t-BuOK (0.5) | Toluene | 110 °C, 18 h | 62 | [6] |
| 4 | t-BuOK (0.5) | t-BuOH | 110 °C, 18 h | 3 | [6] |
| 5 | t-BuOK (0.5) | TFE | 110 °C, 18 h | 70 | [6] |
Experimental Protocols
General Protocol for N-Alkylation of 2-Phenylindole using Sodium Hydride
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
2-Phenylindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylindole (1.0 eq.). Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the 2-phenylindole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add NaH (1.1 eq., 60% dispersion in mineral oil).
-
Caution: NaH reacts violently with water. Handle with extreme care under an inert atmosphere.
-
-
Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 2-phenylindole may be accompanied by a color change.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05-1.2 eq.) dropwise via syringe over several minutes.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 2-phenylindole.
Visualizations
Caption: Troubleshooting workflow for failed N-alkylation of 2-phenylindoles.
Caption: Competing N- and C3-alkylation pathways for 2-phenylindole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from 5-bromo-2-phenyl-1H-indole preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-2-phenyl-1H-indole. The information focuses on removing impurities from preparations of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, particularly when using the Fischer indole synthesis method.
Q1: My final product is a dark, oily residue instead of a solid. What could be the cause?
A1: A dark, oily product often indicates the presence of significant impurities, which can inhibit crystallization. Potential causes include:
-
Incomplete reaction: Unreacted starting materials, such as 4-bromophenylhydrazine and acetophenone, can remain.
-
Side reactions: The Fischer indole synthesis can produce various side products, especially if the reaction temperature is too high or the acid catalyst is not optimal.[1][2]
-
Degradation: Indole compounds can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of colored impurities.
Recommended Actions:
-
Confirm reaction completion: Use Thin Layer Chromatography (TLC) to check for the presence of starting materials.
-
Purification: Attempt to purify a small sample of the crude product using column chromatography to isolate the desired compound and identify the nature of the impurities.
-
Optimize reaction conditions: If significant amounts of starting materials or side products are present, consider re-running the synthesis with modifications, such as a lower temperature, shorter reaction time, or a different acid catalyst (e.g., polyphosphoric acid, zinc chloride).[1][2]
Q2: After purification by column chromatography, I still see multiple spots on my TLC. How can I improve the separation?
A2: If baseline separation is not achieved during column chromatography, consider the following adjustments:
-
Solvent System (Eluent): The polarity of the eluent system is crucial. For non-polar compounds like this compound, a low polarity eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. If impurities are close to your product on the TLC plate, try a shallower gradient or isocratic elution with a less polar solvent mixture.
-
Stationary Phase: Ensure you are using the correct mesh size of silica gel for your column. For difficult separations, a smaller particle size can provide higher resolution.
-
Column Loading: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Dry Loading: If your compound is not very soluble in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading the powder onto the top of your column.
Q3: My recrystallization attempt resulted in a low yield. How can I improve it?
A3: Low yield during recrystallization can be due to several factors:
-
Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, you will lose a significant amount of product in the mother liquor.
-
Amount of Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out." Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Precipitation: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
Q4: What are the most likely impurities in my this compound preparation?
A4: The most common impurities depend on the synthetic route. For the Fischer indole synthesis from 4-bromophenylhydrazine and acetophenone, likely impurities include:
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Unreacted Starting Materials: 4-bromophenylhydrazine and acetophenone.
-
Poly-brominated Species: If a bromination step was used to synthesize the starting material, di- or poly-brominated indoles could be present.
-
Positional Isomers: While less likely with a symmetrical ketone like acetophenone, unsymmetrical ketones can lead to the formation of regioisomers.
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to colored byproducts.
-
Products of Side Reactions: The acidic conditions of the Fischer indole synthesis can sometimes lead to cleavage of the N-N bond in the hydrazone intermediate.[3]
Data on Purification of this compound
The following table summarizes representative data on the purity of this compound before and after purification. The exact values can vary depending on the specific reaction conditions and purification techniques used.
| Purification Stage | Typical Purity Range (%) | Analytical Method | Reference |
| Crude Product | 50 - 95% | HPLC, ¹H NMR | [4] |
| After Recrystallization | > 98% | HPLC, ¹H NMR | [5][6] |
| After Column Chromatography | > 97% | HPLC, ¹H NMR | [7][8] |
| Commercial Grade | ≥ 97% | HPLC | [9][10] |
Experimental Protocols
Below are detailed methodologies for common purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material in various ratios of hexanes:ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of organic solvents like hexanes and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
Fischer Indole Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Common Purification Issues
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound|High-Purity Research Chemical [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 83515-06-4 [sigmaaldrich.com]
- 10. 83515-06-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the scale-up synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis of substituted indoles.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. | - Monitor reaction progress by HPLC or TLC to determine optimal reaction time. - Gradually increase temperature, being mindful of potential decomposition. - For Fischer indole synthesis, consider a stronger acid catalyst (e.g., polyphosphoric acid) or microwave irradiation to promote the reaction.[1] - Ensure raw materials, especially phenylhydrazines, are of high purity as impurities can inhibit the catalyst.[1] |
| Side Reactions: Formation of regioisomers, dimers, or other byproducts. | - Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. In Fischer indole synthesis with unsymmetrical ketones, the choice of acid and solvent can influence isomer ratios.[1] - For palladium-catalyzed reactions, ligand selection is crucial for controlling side reactions. | |
| Product Decomposition: Harsh reaction conditions (high temperature, strong acids) can degrade the desired product. | - Employ milder reaction conditions. For instance, in Bischler-Möhlau synthesis, microwave-assisted, solvent-free conditions can offer a milder alternative to harsh traditional methods.[2] - Consider using a continuous flow reactor for better temperature control and reduced residence time, minimizing degradation. | |
| Impurity Formation | Process-Related Impurities: Unreacted starting materials, intermediates, or byproducts from the synthetic route. | - Develop a robust impurity profile to identify and quantify key impurities.[3][4] - Optimize the reaction to minimize the formation of specific impurities. - Implement an appropriate purification strategy, such as recrystallization or chromatography, to remove impurities to acceptable levels.[5] |
| Catalyst Residues: Residual metals (e.g., palladium) from catalytic reactions. | - For palladium-catalyzed reactions, employ metal scavengers post-reaction to reduce residual palladium to acceptable levels (e.g., <100 ppm for biological testing).[6][7] - Consider using heterogeneous catalysts that can be more easily separated from the reaction mixture. | |
| Degradation Products: Product degradation during work-up or storage. | - Ensure appropriate work-up conditions (e.g., pH, temperature) to prevent degradation. - Store the final product under recommended conditions (e.g., protected from light and air). | |
| Purification Challenges | Co-eluting Impurities: Impurities with similar polarity to the product, making chromatographic separation difficult. | - Optimize the chromatographic method (e.g., change solvent system, stationary phase). - Consider an alternative purification technique such as crystallization, which can be highly effective for removing impurities with different solubilities. |
| Poor Crystallization: Difficulty in obtaining a crystalline product. | - Screen various solvents and solvent mixtures to find suitable crystallization conditions. For indole purification, methanol/water mixtures have been shown to be effective.[8] - Employ techniques such as seeding, slow cooling, or anti-solvent addition to induce crystallization. | |
| Scale-Up Issues | Poor Heat Transfer: Inefficient heat removal in large reactors can lead to localized overheating and side reactions, particularly in exothermic reactions like the Fischer indole synthesis. | - When scaling up, ensure the reactor has adequate heat transfer capabilities. - Consider using a continuous flow process, which offers a significantly higher surface-area-to-volume ratio for improved heat transfer compared to batch reactors.[9][10] |
| Inefficient Mixing: Poor mixing can lead to localized concentration gradients, affecting reaction rate and selectivity. | - Select appropriate agitation speed and impeller design for the reactor scale and reaction viscosity. - Continuous flow reactors can provide superior mixing through diffusion in smaller channels.[6] | |
| Regioselectivity Control: Loss of regioselectivity observed at lab scale when moving to a larger scale. | - Re-optimize reaction conditions at the larger scale. Factors like heat and mass transfer can influence selectivity. - For Fischer indole synthesis, the regioselectivity is primarily dictated by the substitution pattern of the ketone, but can be influenced by the acid catalyst and reaction medium.[11] |
Frequently Asked Questions (FAQs)
Q1: Which indole synthesis method is most suitable for large-scale production?
A1: The choice of synthesis method for scale-up depends on several factors including the specific substitution pattern of the target indole, cost and availability of starting materials, and safety considerations.
-
Fischer Indole Synthesis: This is one of the most widely used methods due to its versatility and the availability of a wide range of starting phenylhydrazines and ketones/aldehydes.[12] However, it often requires harsh acidic conditions and high temperatures, which can be challenging to manage on a large scale due to potential corrosion and safety concerns with exothermic reactions.[12]
-
Bischler-Möhlau Indole Synthesis: Traditionally, this method suffers from harsh conditions and low yields.[2] However, modern modifications using microwave irradiation have made it a more viable option.[2][13]
-
Larock Indole Synthesis: This palladium-catalyzed method offers milder reaction conditions and good functional group tolerance, making it attractive for complex molecules.[14] The cost of the palladium catalyst can be a consideration, and efficient catalyst recycling or the use of highly active catalysts is important for economic viability on a large scale. Modifications using more readily available and less expensive o-bromoanilines and o-chloroanilines have improved its industrial applicability.[15]
Q2: How can I minimize the formation of regioisomers in the Fischer indole synthesis at scale?
A2: Controlling regioselectivity when using unsymmetrical ketones is a common challenge. While the inherent electronic and steric properties of the ketone are the primary determinants, you can influence the outcome by:
-
Acid Catalyst Selection: The strength and type of acid (Brønsted vs. Lewis) can affect the ratio of isomers. Empirical optimization is often necessary.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the key[16][16]-sigmatropic rearrangement, thereby affecting the product ratio.
-
Substrate Modification: If possible, modifying the ketone substrate can be the most direct way to achieve the desired regioselectivity.[11]
Q3: What are the key safety considerations when scaling up the Fischer indole synthesis?
A3: The Fischer indole synthesis is often exothermic, which poses a significant safety risk at a larger scale. Key considerations include:
-
Thermal Management: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat of reaction and prevent thermal runaway.
-
Reagent Addition: Control the rate of addition of reagents to manage the rate of heat generation.
-
Pressure Management: The reaction often evolves ammonia gas, so the reactor must have an adequate pressure relief system.
-
Material Compatibility: The use of strong acids requires careful selection of reactor materials to prevent corrosion.
Q4: What are the acceptable limits for residual palladium in a pharmaceutical intermediate, and how can I achieve them?
A4: Regulatory bodies like the ICH have strict guidelines for residual metals in active pharmaceutical ingredients (APIs). For oral medications, the limit for palladium is typically 10 ppm. To achieve these low levels:
-
Catalyst Selection: Use a catalyst with high activity to minimize the amount used.
-
Purification: Standard purification methods like column chromatography may not be sufficient to remove all palladium residues.[6][7]
-
Metal Scavengers: Employing metal scavenging agents after the reaction is a highly effective method to reduce palladium levels to below 100 ppm and often to the required low ppm levels.[6][7]
-
Crystallization: Recrystallization of the final product can also be an effective step in removing residual metal impurities.
Q5: Should I consider continuous flow synthesis for my indole production?
A5: Continuous flow synthesis offers several advantages over traditional batch processing, especially for scale-up:
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.[15]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities.[9][10]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration rather than using larger reactors, which can be more straightforward.[15]
-
Process Control: Flow chemistry allows for tight control over reaction parameters like residence time, temperature, and stoichiometry.[1][6]
However, the initial investment in specialized equipment can be higher than for batch reactors. The choice depends on the specific reaction, production volume, and long-term manufacturing strategy.
Quantitative Data Comparison
The following tables provide a summary of reported yields for the synthesis of selected substituted indoles at a larger scale. Note that direct comparison can be challenging due to variations in specific substrates, reaction conditions, and analytical methods.
Table 1: Scale-Up Synthesis of 2-Methylindole
| Method | Starting Materials | Scale | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity | Reference |
| Madelung (modified) | Acetyl-o-toluidine | 100 g | Sodium amide | Ether | 240-260 | 0.5 | 80-83 | m.p. 56-57°C | Organic Syntheses[17] |
| Fischer | Acetone phenylhydrazone | Not specified | Zinc chloride | - | 180 | Not specified | Not specified | - | Organic Syntheses[17] |
Table 2: Scale-Up Synthesis of 5-Substituted Indoles
| Product | Method | Starting Materials | Scale | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Methylindole | Not specified | N-(2,2-diethoxyethyl)-p-toluidine derivative | Not specified | Not specified | Not specified | 110 | 0.25-0.5 | 83 | Loyola eCommons[2] |
| 5-Bromoindole | Not specified | 1-Pivaloyl-5-bromoindole derivative | Not specified | DBU, water | THF | rt | Not specified | Not specified | ChemicalBook[18] |
Table 3: Comparison of Batch vs. Continuous Flow for a Generic Indole Synthesis
| Parameter | Batch Process | Continuous Flow Process |
| Heat Transfer | Lower surface-area-to-volume ratio, less efficient | Higher surface-area-to-volume ratio, highly efficient[9][10] |
| Mixing | Dependent on stirrer speed and vessel geometry | Generally more efficient due to diffusion in small channels[6] |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to smaller reaction volumes at any given time[15] |
| Scalability | Often requires re-optimization in larger vessels | Can often be scaled by extending run time[15] |
| Yield & Purity | Can be lower due to hot spots and poor mixing | Often higher due to precise control over reaction parameters[1][6] |
Experimental Protocols
Protocol 1: Kilogram-Scale Fischer Indole Synthesis of a Key Intermediate for MmpL3 Inhibitors (Adapted from Yang et al.) [19]
This protocol describes an optimized Fischer indole cyclization using toluene as a co-solvent.
-
Hydrazone Formation: In a suitable reactor, charge the appropriate arylhydrazine and the ketone/aldehyde starting materials in acetic acid. Heat the mixture to facilitate the condensation reaction and form the hydrazone.
-
Cyclization: Add toluene to the reaction mixture. Heat the mixture under acidic conditions (e.g., with the acetic acid from the previous step or an additional acid catalyst) to induce the cyclization. The use of toluene as a co-solvent can aid in azeotropic removal of water and improve reaction kinetics.
-
Work-up and Extraction: After the reaction is complete (monitored by HPLC), cool the mixture and perform an aqueous work-up. Use toluene for the extraction of the indole product.
-
Purification: Concentrate the toluene extract. The crude product can be purified by crystallization from a suitable solvent system to yield the final product.
Protocol 2: General Procedure for Larock Indole Synthesis of Unnatural Tryptophans (Adapted from Humphrey et al.) [20]
This protocol outlines a mild and general method for the palladium-catalyzed synthesis of tryptophan derivatives.
-
Reaction Setup: In a glovebox, charge a reaction vessel with the o-bromoaniline (1.0 equiv), the serine-derived alkyne (2.0 equiv), and the palladium catalyst (e.g., 2.5 mol % Pd[P(tBu)3]2).
-
Reagent Addition: Add the solvent (e.g., 1,4-dioxane) and the base (e.g., Cy2NMe, 2.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 60 °C until the starting material is consumed (as monitored by TLC or LC-MS). For less reactive substrates, the temperature may need to be increased to 80 °C.
-
Work-up: Cool the reaction mixture and dilute with an appropriate solvent (e.g., ethyl acetate). Wash with aqueous solutions to remove salts and the base.
-
Desilylation (if applicable): If a silyl protecting group is present on the alkyne, it can be removed by treating the crude product with a fluoride source (e.g., TBAF) or acid (e.g., HCl in MeOH).
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired unnatural tryptophan.
Protocol 3: Purification of Indole by Crystallization (General Procedure) [5][8]
This protocol provides a general method for the purification of crude indole by crystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the indole has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of methanol and water is often effective.[8]
-
Dissolution: Dissolve the crude indole in the minimum amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be assessed by melting point, HPLC, and spectroscopic methods. A purity of >99% can often be achieved.[8]
Visualizations
Caption: A logical workflow for troubleshooting common issues in indole synthesis scale-up.
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
- 1. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aragen.com [aragen.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]
- 9. kilolabs.com [kilolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success [labx.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation in reactions with 5-bromo-2-phenyl-1H-indole
Welcome to the technical support center for 5-bromo-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis and functionalization of this important heterocyclic building block. The primary focus of this guide is to provide troubleshooting strategies and detailed protocols to prevent the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a chemical reaction that results in the removal of the bromine atom from the 5-position of the indole ring, replacing it with a hydrogen atom. This is a significant issue as the carbon-bromine bond is often the key reactive site for introducing molecular diversity through cross-coupling reactions.[1] Formation of the dehalogenated byproduct, 2-phenyl-1H-indole, reduces the yield of the desired functionalized product and complicates purification.
Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most common mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This reactive intermediate can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or residual water.[3] Once formed, the aryl palladium intermediate (Ar-Pd-Br) can undergo reductive elimination with the hydride to yield the unwanted dehalogenated product (Ar-H).[2]
Q3: Are certain reaction types more susceptible to this side reaction?
A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings are particularly prone to dehalogenation, especially with electron-rich N-heterocyclic substrates like indoles.[1][2][4] Additionally, reactions involving strong reducing agents or catalytic hydrogenation will readily cleave the carbon-bromine bond.[5][6]
Q4: Can the N-H group of the indole ring contribute to dehalogenation?
A4: The indole N-H is acidic and can be deprotonated by the base used in the reaction. This increases the electron density of the heterocyclic ring system. While this can influence reactivity, a more direct issue is that protection of the N-H group is sometimes required to suppress dehalogenation, suggesting its presence can complicate the reaction.[2][7][8]
Troubleshooting Guides
Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but dehalogenation can be a significant side reaction. The choice of catalyst, ligand, base, and solvent is critical to minimize this unwanted outcome.[2]
Troubleshooting Flowchart for Dehalogenation
Caption: A logical workflow for troubleshooting dehalogenation.
Table 1: Parameter Optimization to Minimize Dehalogenation in Suzuki Coupling
| Parameter | Problematic Condition | Recommended Action & Rationale | Reference |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Strong bases can more readily generate Pd-H species. | [2] |
| Ligand | Standard phosphines (e.g., PPh₃) | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These promote faster reductive elimination of the desired product over dehalogenation. | [2][9] |
| Solvent | Protic or wet solvents (e.g., alcohols, excess water) | Use anhydrous aprotic solvents like toluene, dioxane, or THF. Water and alcohols are hydride sources. | [2][4][10] |
| Temperature | High temperatures for extended periods | Lower the temperature if possible, or consider microwave heating to reduce the overall reaction time, potentially outcompeting the slower dehalogenation pathway. | [4] |
| N-H Group | Unprotected indole | Consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM). This can alter the electronic properties and prevent complications arising from the acidic proton. | [2][8] |
Dehalogenation in Sonogashira Coupling
The Sonogashira coupling is highly effective for creating C(sp²)-C(sp) bonds. While generally robust, dehalogenation can still occur, often alongside Glaser-type homocoupling of the alkyne.
Catalytic Cycle and Dehalogenation Pathway
Caption: Pd-H species can intercept the catalytic cycle, leading to dehalogenation.
Table 2: Parameter Optimization for Sonogashira Coupling
| Parameter | Problematic Condition | Recommended Action & Rationale | Reference |
| Catalyst System | Highly active catalyst systems under harsh conditions | Use standard conditions (e.g., PdCl₂(PPh₃)₂ / CuI) at the lowest effective temperature. Overly active catalysts can sometimes promote side reactions. | [11] |
| Base/Solvent | Amine base also acting as a solvent (e.g., neat Et₃N) | Use a co-solvent system like DMF or THF with a stoichiometric amount of amine base. This reduces the concentration of the potential hydride source. | [11][12] |
| Atmosphere | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote unwanted alkyne homocoupling. | [11] |
| Temperature | High temperatures (e.g., >100 °C) | Conduct the reaction at a moderate temperature (e.g., Room Temperature to 80 °C). Many Sonogashira couplings proceed efficiently without aggressive heating. | [11] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is adapted from best practices designed to suppress hydrodehalogenation of N-heterocyclic halides.[2]
Objective: To couple this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 272.14 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
SPhos (0.08 mmol, 32.8 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-diphenyl-1H-indole.
Protocol 2: Sonogashira Coupling of 5-Bromoindole
This protocol provides standard conditions for the Sonogashira coupling of a 5-bromoindole substrate with a terminal alkyne.[11]
Objective: To couple this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 272.14 mg)
-
Phenylacetylene (1.2 mmol, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)
Procedure:
-
In a dry flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the phenylacetylene dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)-2-phenyl-1H-indole.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-2-phenyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for the synthesis of 5-bromo-2-phenyl-1H-indole. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate successful and reproducible experiments.
Experimental Protocol: Workup and Purification
This protocol details the steps for the workup and purification of this compound following a typical Fischer indole synthesis.
Materials and Reagents:
-
Crude reaction mixture of this compound
-
Ice water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Quenching the Reaction: After the reaction is deemed complete by Thin Layer Chromatography (TLC) analysis, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing ice water. This step is crucial to dissipate any excess heat and to precipitate the crude product.
-
Neutralization: The Fischer indole synthesis is acid-catalyzed; therefore, the acidic mixture must be neutralized.[1] Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture.[1] Continue the addition in small portions until the cessation of gas (CO₂) evolution, indicating that the acid has been neutralized.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[1] A typical extraction is performed three times (e.g., 3 x 50 mL for a small-scale reaction) to ensure all the product is transferred to the organic phase.[1]
-
Washing: Combine the organic layers from the extractions. Wash the combined organic phase with brine.[1] This step helps to remove any remaining water and some water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1] Allow the mixture to stand for 15-20 minutes to ensure all water is absorbed. Filter the mixture to remove the drying agent, collecting the filtrate which contains the crude product.
-
Concentration: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or oil.
-
Purification: The crude product is typically purified by silica gel column chromatography.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes.[1] The polarity of the eluent is gradually increased to separate the desired product from impurities. Monitor the fractions by TLC to identify and collect the pure product. For compounds of similar polarity, a starting eluent could be in the range of 10:1 to 5:1 hexanes/ethyl acetate.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and purification of this compound and related compounds. Please note that yields and specific parameters can vary depending on the exact reaction conditions and scale.
| Parameter | Value | Notes |
| Typical Yield | 60-85% | Yields are highly dependent on the specific acid catalyst, reaction temperature, and duration. The provided range is an estimate based on similar indole syntheses. |
| TLC Eluent | 5:1 to 10:1 Hexanes:Ethyl Acetate | A starting point for developing an appropriate TLC system. The optimal ratio may vary. |
| Approximate Rf Value | 0.3 - 0.5 | The Rf value is dependent on the exact eluent composition and the TLC plate used. A related compound, 5-bromo-7-phenyl-1-(pyrimidin-2-yl)indoline, has a reported Rf of 0.41 in 4:1 hexanes/ethyl acetate.[2] |
| Column Chromatography Eluent | Gradient of 0% to 20% Ethyl Acetate in Hexanes | A gradient elution is often most effective for separating the product from closely related impurities.[1] |
| Recrystallization Solvent | Ethanol, or Hexanes/Ethyl Acetate | The choice of recrystallization solvent depends on the impurity profile. Experimentation with different solvent systems may be necessary to achieve high purity crystals.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of this compound.
Q1: After adding the reaction mixture to ice water, no precipitate formed. What should I do?
A: This can happen if the product is highly soluble in the aqueous acidic mixture or if the concentration is too low.
-
Proceed with Extraction: Even if no precipitate is visible, proceed with the neutralization and extraction steps as outlined in the protocol. The product may be dissolved in the aqueous phase.
-
Check pH: Ensure the solution is fully neutralized with sodium bicarbonate before extraction. The protonated indole may be water-soluble.
-
TLC Analysis: After extraction, perform a TLC analysis on both the organic and aqueous layers to determine if the product has been successfully extracted.
Q2: An emulsion formed during the ethyl acetate extraction. How can I resolve it?
A: Emulsions are common when organic and aqueous layers have similar densities or when impurities act as surfactants.
-
Add Brine: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break it up.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes lead to layer separation.
Q3: The product yield is very low after purification. What are the potential causes?
A: Low yield can result from issues in the reaction itself or during the workup and purification.
-
Incomplete Reaction: Ensure the reaction went to completion by TLC before starting the workup.
-
Inefficient Extraction: The product may not have been fully extracted from the aqueous layer. Perform multiple extractions and check the aqueous layer by TLC.
-
Product Loss During Washing: If the product has some water solubility, excessive washing can lead to yield loss.
-
Column Chromatography Issues: The product may have been lost on the column if the polarity of the eluent was not optimized, leading to very broad bands or irreversible adsorption.
-
Decomposition: Some indole derivatives can be sensitive to strong acids or prolonged exposure to silica gel. Neutralize the crude product thoroughly and consider deactivating the silica gel with a small amount of triethylamine in the eluent if decomposition is suspected.
Q4: My purified product contains impurities, even after column chromatography. What can I do?
A: This indicates that the chosen chromatography conditions were not optimal for separating the impurities.
-
Optimize TLC: Experiment with different solvent systems for TLC to achieve better separation between your product and the impurities. A good separation on TLC is a prerequisite for a successful column. An ideal Rf for the target compound is around 0.25-0.35.
-
Shallow Gradient: Use a shallower gradient during column chromatography to improve resolution.
-
Recrystallization: Attempt to purify the material further by recrystallization. Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at low temperatures.
-
Alternative Chromatography: If impurities are very close in polarity, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
Q5: The color of my crude product is very dark. Is this normal and how can I remove the color?
A: The Fischer indole synthesis can sometimes produce colored byproducts due to side reactions or oxidation.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Thorough Purification: A well-run column chromatography should separate the colored impurities from the desired product.
-
Steam Distillation: For some bromoindoles, steam distillation has been reported as an effective purification method to obtain a colorless product.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the workup and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for diagnosing the cause of low product yield.
References
stability issues of 5-bromo-2-phenyl-1H-indole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 5-bromo-2-phenyl-1H-indole, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
The main stability concern for this compound under acidic conditions is its susceptibility to degradation. The indole nucleus is electron-rich and can be protonated, which makes it vulnerable to a variety of subsequent reactions.[1] Key issues include:
-
Acid-Catalyzed Dimerization/Polymerization: The most common degradation pathway involves the protonation of the indole ring, typically at the C3 position. This creates an electrophilic intermediate that can be attacked by another neutral indole molecule, leading to the formation of dimers or higher-order oligomers.[2][3]
-
Degradation on Acidic Surfaces: Standard silica gel used for chromatography is inherently acidic and can cause significant degradation of acid-sensitive indoles, leading to low recovery and the formation of artifacts during purification.[1][4][5]
Q2: What are the common visual or analytical indicators of compound degradation?
Degradation of this compound can manifest in several ways during an experiment:
-
Color Change: The appearance of new colors (often pink, purple, or dark brown) in a reaction mixture or on a chromatography column upon addition of acid.
-
Precipitation: Formation of insoluble materials, which may be polymeric byproducts.
-
TLC Analysis: The appearance of new spots, streaking, or tailing on a Thin Layer Chromatography (TLC) plate that are not present in the starting material.
-
HPLC/LC-MS Analysis: The emergence of new peaks in the chromatogram, often with higher molecular weights in the mass spectrum, corresponding to dimers or other adducts. A decrease in the area of the main peak over time is also a clear indicator of degradation.
Q3: How should I handle and store this compound and its solutions to ensure stability?
To minimize degradation, proper handling and storage procedures are crucial:
-
Solid Compound: Store the solid material in a tightly sealed container, protected from light, in a cool and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Solutions: Stock solutions are best prepared in anhydrous, non-acidic organic solvents like DMSO or DMF. For experiments requiring acidic conditions, it is highly recommended to prepare the acidic solution fresh and use it immediately. Avoid storing the compound in acidic solutions for extended periods.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield and Impurity Formation in Acidic Reactions
Q: I am performing a reaction that requires an acid catalyst, but my TLC shows multiple byproducts and my final yield of this compound is very low. What is happening?
This is a classic sign of acid-catalyzed degradation. The indole nucleus is likely undergoing dimerization or polymerization.
Recommended Actions:
-
Lower the Reaction Temperature: Degradation reactions often have a higher activation energy than the desired reaction. Running your experiment at a lower temperature may slow down the degradation process significantly.
-
Use a Milder Acid: If your protocol allows, consider using a weaker Brønsted acid or a Lewis acid that is less prone to causing indole dimerization.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Consider N-Protection: For multi-step syntheses, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can significantly increase its stability towards acids.[1] The protecting group can be removed in a subsequent step under non-acidic conditions.
Proposed Degradation Pathway
The diagram below illustrates a plausible mechanism for the acid-catalyzed dimerization of a 2-phenylindole derivative.
Caption: Proposed mechanism for acid-catalyzed dimerization of this compound.
Issue 2: Product Loss During Chromatographic Purification
Q: I have a low recovery of my compound after silica gel column chromatography. I see a colored band at the top of my column that doesn't elute. How can I improve my purification?
This strongly suggests that your compound is degrading on the acidic silica gel.[1][4] You need to modify your purification strategy to avoid these acidic conditions.
Troubleshooting Workflow for Purification
Follow this decision tree to select an appropriate purification strategy.
Caption: Troubleshooting workflow for low recovery during chromatographic purification.
| Parameter | Normal Phase (Silica Gel) | Neutral Alumina | Reverse Phase (C18) |
| Stationary Phase | Acidic silica | Neutral aluminum oxide | Non-polar bonded silica |
| Mobile Phase | Non-polar (e.g., Hexanes/EtOAc) | Non-polar (e.g., Hexanes/EtOAc) | Polar (e.g., Water/Acetonitrile) |
| Best For | Non-polar, acid-stable compounds | Acid-sensitive compounds | Polar or ionizable compounds |
| Modification | Add 0.1-1% triethylamine to neutralize | Use pre-packaged neutral columns | Add buffer or acid modifier (e.g., formic acid) for peak shape |
| Table 1: Comparison of Chromatography Conditions for Acid-Sensitive Indoles |
Experimental Protocols
Protocol 1: 2D TLC for Assessing Stability on Silica Gel
This method helps determine if your compound degrades upon contact with a standard silica gel TLC plate.
Methodology:
-
Prepare Sample: Dissolve a small amount of your crude or purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
-
Spot the Plate: Using a capillary tube, carefully spot the solution onto the bottom left corner of a silica gel TLC plate, about 1 cm from the bottom and side edges. Make the spot as small and concentrated as possible.
-
First Dimension Elution: Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexanes). Let the solvent front run to about 1 cm from the top of the plate.
-
Dry the Plate: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely in a fume hood for at least 20-30 minutes. This extended contact time allows for any on-plate reaction to occur.
-
Second Dimension Elution: Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.
-
Analyze the Plate: Visualize the plate under UV light.
-
Stable Compound: A stable compound will show all spots lying on a 45-degree diagonal line from the origin.
-
Unstable Compound: If the compound is degrading, you will see new spots that are off the 45-degree diagonal. These new spots correspond to degradation products formed during the time the compound was adsorbed on the silica.
-
Protocol 2: General Purpose HPLC Method for Purity and Stability Analysis
This reverse-phase HPLC method can be used as a starting point for assessing the purity of this compound and monitoring its stability over time in an acidic solution.
Methodology:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.1 mg/mL. |
| Table 2: Starting HPLC Method Parameters |
Stability Test Procedure:
-
Prepare a solution of this compound in the acidic mobile phase (e.g., 50:50 Water/ACN with 0.1% formic acid).
-
Inject the sample immediately (t=0) to get a baseline chromatogram.
-
Keep the sample solution on the benchtop or in an autosampler at a controlled temperature.
-
Inject the same solution at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr).
-
Compare the chromatograms. A decrease in the area of the parent peak and the appearance of new peaks will provide a qualitative and quantitative measure of the compound's stability under those conditions.
Workflow for Analytical Stability Testing
This workflow outlines the logical steps for investigating a potential stability issue.
Caption: Experimental workflow for investigating and quantifying compound instability.
References
alternative catalysts for the synthesis of 2-phenylindoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylindoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-phenylindoles, particularly via the Fischer indole synthesis and related methods.
Q1: I am observing a very low yield in my Fischer indole synthesis. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue in Fischer indole synthesis and can be attributed to several factors. The reaction is known to be sensitive to specific parameters.[1] Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials : Ensure that the arylhydrazine and the carbonyl compound (e.g., acetophenone) are of high purity. Impurities can lead to undesirable side reactions and significantly lower the yield. It is recommended to use freshly distilled or recrystallized starting materials.[1][2]
-
Catalyst Choice and Concentration : The selection and amount of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like ZnCl₂) are used.[1][3] If one type of acid is giving poor results, consider switching to another. For instance, if ZnCl₂ is ineffective, a stronger acid like polyphosphoric acid (PPA) might be required.[2][4] Ensure the catalyst is fresh and anhydrous.[2]
-
Reaction Temperature : The[3][3]-sigmatropic rearrangement step in the Fischer synthesis often has a high activation energy and requires elevated temperatures.[1] If the reaction is sluggish, a cautious and incremental increase in temperature, while monitoring for decomposition, may improve the yield.[1]
-
Solvent : The choice of solvent can influence the reaction. While some protocols use glacial acetic acid[4], others might be performed neat, especially with PPA.[1][2] Ensure the solvent is dry if using a moisture-sensitive Lewis acid.
Q2: My TLC analysis shows multiple unidentified spots, indicating a messy reaction. What could be the cause?
A2: The formation of multiple byproducts is a common problem. Potential causes include:
-
Substrate or Product Decomposition : The reaction temperature might be too high, or the acid catalyst could be too harsh for your specific substrates, leading to decomposition.[2] Consider using a milder Lewis acid (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[2]
-
Competing Side Reactions : Unwanted side reactions such as aldol condensations or Friedel-Crafts alkylations may occur.[2] Adjusting the stoichiometry or the order of reagent addition can sometimes mitigate these issues. Purifying the intermediate hydrazone before the cyclization step can often lead to a cleaner reaction.[2][5][6]
-
Air Oxidation : Indoles can be sensitive to air oxidation, which can contribute to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: The reaction is not proceeding at all. My starting materials remain unreacted according to TLC analysis. What should I do?
A3: A stalled reaction can often be traced back to the catalyst or reaction conditions:
-
Insufficient Acidity or Inactive Catalyst : The catalyst may not be potent enough to promote the reaction.[2] If you are using a mild catalyst like ZnCl₂, switching to a stronger one such as polyphosphoric acid (PPA) or methanesulfonic acid might be necessary.[2][7]
-
Low Reaction Temperature : As mentioned, the Fischer indole synthesis often requires significant heat to overcome the activation energy of the key rearrangement step.[1][2] Gradually increase the temperature and monitor the reaction's progress.
-
Stable Hydrazone Intermediate : The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate.[2] In such cases, using microwave irradiation can sometimes provide the energy needed to promote the reaction.[2][8]
Q4: I am struggling with the purification of the final 2-phenylindole product. What are some effective methods?
A4: Purification can be challenging due to the nature of the product and potential byproducts.
-
Recrystallization : This is the most common method for purifying solid 2-phenylindoles. Ethanol is frequently used as a recrystallization solvent.[1][2][9] The process often involves dissolving the crude product in a minimal amount of hot ethanol, adding activated charcoal to remove colored impurities, filtering the hot solution, and then allowing it to cool slowly to form crystals.[9]
-
Column Chromatography : If recrystallization is ineffective, column chromatography is the next step. However, some researchers report difficulties with certain products co-eluting.[7] Experimenting with different solvent systems is key. Systems like chloroform/methanol or ethyl acetate/isopropanol with a small amount of triethylamine (for basic compounds) have been suggested.[7]
-
Work-up Procedure : A thorough work-up is crucial before purification. This typically involves pouring the cooled reaction mixture onto crushed ice, neutralizing the acid, and filtering the precipitated solid.[1][2] Washing the crude solid thoroughly with water is essential to remove inorganic salts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main alternative catalytic systems to traditional Brønsted/Lewis acids for 2-phenylindole synthesis?
A1: While traditional acids are common, modern organic synthesis has explored several alternatives to achieve higher efficiency, better selectivity, and milder reaction conditions.[3] The most prominent alternatives are palladium-based catalysts.[10] These methods often involve the heteroannulation of haloanilines with alkynes.[10] For example, catalysts like Pd(PPh₃)₂Cl₂ can be used in a one-pot reaction to synthesize 2-phenylindoles from 2-haloanilines and phenylacetylene under mild conditions.[10] Other developments include the use of nontoxic, metal-free, recyclable, or nanocrystallized transition metal catalysts.[3]
Q2: Can you explain the palladium-catalyzed approach for synthesizing 2-phenylindoles?
A2: Palladium-catalyzed synthesis is a powerful alternative to the Fischer method. A common route is the palladium-catalyzed annulation of o-haloanilines with alkynes.[10] The process often involves a sequence of reactions, such as a Sonogashira cross-coupling of a haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.[10] A recent development describes a palladium-catalyzed tandem reaction involving the nucleophilic addition of anilines to bromoalkynes, followed by a C-H functionalization step to yield 2-phenylindoles.[11] These methods are valued for their good functional group tolerance and high regioselectivity.[11]
Q3: Why do some Fischer indole syntheses fail, especially with certain substituents?
A3: The success of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the arylhydrazine. Computational studies have shown that strong electron-donating substituents can divert the reaction away from the desired[3][3]-sigmatropic rearrangement.[12] Instead, these substituents stabilize an intermediate that favors a competing pathway involving the heterolytic cleavage of the N-N bond.[12] This alternative pathway does not lead to indole formation and is a key reason for the failure of the reaction with substrates like those that would form 3-aminoindoles.[12]
Q4: Are there any "green" or more environmentally friendly approaches to synthesizing 2-phenylindoles?
A4: Yes, there is significant research interest in developing more sustainable methods.[3] These "green" approaches focus on using new catalytic systems such as nontoxic or metal-free catalysts, recyclable metal catalysts (e.g., ionic-liquid-coated magnetic carbon nanotubes), and nanocrystallized transition metals.[3][13] Additionally, new methodologies are being explored, including photoinduced reactions, electrocatalytic reactions, and performing the catalysis in aqueous phases to reduce the reliance on volatile organic solvents.[3]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different catalytic systems used in the synthesis of 2-phenylindole and its derivatives.
| Catalyst System | Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Acetophenone, Phenylhydrazine | None (neat) | 150-160°C | 10-15 min | Not specified | [1] |
| ZnCl₂ | Phenylhydrazone of Acetophenone | Not specified | Not specified | Not specified | Not specified | [4] |
| Pd(PPh₃)₂Cl₂ / CuI | N-benzyl-2-bromoaniline, Phenylacetylene | DMF | Room Temp | 12 h | 74 | [10] |
| Pd(PPh₃)₂Cl₂ / CuI | N-benzyl-2-iodoaniline, Phenylacetylene | DMF | Room Temp | 12 h | 76 | [10] |
| Pd(PPh₃)₂Cl₂ / CuI | N-tosyl-2-bromoaniline, Phenylacetylene | DMF | Room Temp | 12 h | 68 | [10] |
| Pd(PPh₃)₂Cl₂ / CuI | N-tosyl-2-iodoaniline, Phenylacetylene | DMF | Room Temp | 12 h | 70 | [10] |
| Cu(OAc)₂ | 2-phenyl-1H-indole-3-carboxaldehyde oxime | Not specified | Ultrasound | 2 h | 84 | [14] |
Experimental Protocols
Protocol 1: Classic Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is adapted from procedures for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1][6]
Step 1: Formation of Acetophenone Phenylhydrazone (Optional, can be a one-pot reaction)
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.[6]
-
Heat the mixture in a boiling water bath for approximately 15 minutes.[9]
-
Cool the mixture to room temperature to allow the crude acetophenone phenylhydrazone to crystallize.
-
Filter the solid product and wash with a small amount of cold ethanol.
Step 2: Indolization (Cyclization)
-
In a separate flask, prepare or gently heat polyphosphoric acid (PPA) to approximately 100°C. Use about 10 times the weight of the hydrazone.[2]
-
Carefully add the pre-formed and dried hydrazone from Step 1 to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 150-160°C for 10-15 minutes. The color of the mixture will typically darken.[1]
-
Allow the reaction mixture to cool to about 100°C and then carefully pour it onto a large amount of crushed ice with stirring.
-
The solid 2-phenylindole product will precipitate.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.[1]
-
The crude product can be further purified by recrystallization from ethanol.[2]
Protocol 2: Palladium-Catalyzed Synthesis of 1-Benzyl-2-phenylindole
This protocol is based on the one-pot heteroannulation method.[10]
-
To a sealed tube, add N-benzyl-2-bromoaniline (0.75 mmol, 1 eq.), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and a magnetic stir bar.
-
Under an inert atmosphere, add anhydrous DMF (5 mL).
-
Add triethylamine (2 mmol) followed by phenylacetylene (1.5 mmol).
-
Seal the tube and stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain 1-benzyl-2-phenylindole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Synthesis of 2-Phenyl-Indole - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Preparation of 2-phenylindole | PDF [slideshare.net]
- 6. ijnrd.org [ijnrd.org]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
structural elucidation of 5-bromo-2-phenyl-1H-indole using NMR and MS
A Comprehensive Guide to the Structural Elucidation of 5-Bromo-2-phenyl-1H-indole using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step. This guide provides a detailed comparison and methodology for the structural elucidation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The analysis focuses on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously determine its chemical structure.
Expected Spectroscopic Data
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is anticipated to reveal signals for all the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The bromine atom and the phenyl group will exert notable effects on the chemical shifts of the indole ring protons.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 (NH) | ~8.3 - 8.1 | Broad Singlet (br s) | - |
| H-3 | ~6.8 - 6.7 | Singlet (s) | - |
| H-4 | ~7.8 - 7.7 | Doublet (d) | J = 8.8 |
| H-6 | ~7.3 - 7.2 | Doublet of Doublets (dd) | J = 8.8, 2.0 |
| H-7 | ~7.5 - 7.4 | Doublet (d) | J = 8.8 |
| H-2'/H-6' | ~7.7 - 7.6 | Doublet (d) | J = 7.5 |
| H-3'/H-5' | ~7.5 - 7.4 | Triplet (t) | J = 7.5 |
| H-4' | ~7.4 - 7.3 | Triplet (t) | J = 7.5 |
Note: The expected chemical shifts are estimations and may vary based on the solvent and experimental conditions.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in this compound. The carbon attached to the bromine (C-5) is expected to have a chemical shift around 113-115 ppm.[4]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~138 - 137 |
| C-3 | ~100 - 99 |
| C-3a | ~129 - 128 |
| C-4 | ~124 - 123 |
| C-5 | ~115 - 114 |
| C-6 | ~125 - 124 |
| C-7 | ~113 - 112 |
| C-7a | ~135 - 134 |
| C-1' | ~132 - 131 |
| C-2'/C-6' | ~129 - 128 |
| C-3'/C-5' | ~128 - 127 |
| C-4' | ~126 - 125 |
Note: These are predicted chemical shifts. Actual values can differ based on experimental parameters.
2D NMR for Structural Confirmation
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between protons and carbons.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-4, H-6, and H-7 on the indole ring, and between the ortho, meta, and para protons of the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H-3 proton to C-2, C-3a, and C-4, and from the phenyl protons to C-2 of the indole ring, confirming the connectivity of the phenyl group.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry provides the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z | Information Provided |
| MS (EI or ESI) | [M]⁺ at 271 and [M+2]⁺ at 273 (approx. 1:1 ratio) | Confirmation of molecular weight and the presence of one bromine atom. |
| HRMS (ESI) | Calculated for C₁₄H₁₀BrN [M+H]⁺: 272.0075, Found: ~272.0075 | Precise mass measurement to confirm the elemental composition.[4] |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and MS data.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Standard pulse sequences for each experiment should be used.
-
The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50-500.
-
The instrument should be calibrated prior to analysis to ensure high mass accuracy.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved, which is a fundamental requirement for its further development in any research or commercial application.
References
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Phenylindoles in Oncology Research
For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a pharmacologically active scaffold is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of brominated versus chlorinated phenylindoles, a class of compounds with significant potential in oncology, primarily as inhibitors of tubulin polymerization.
This report synthesizes available experimental data to illuminate the nuanced differences in cytotoxic activity conferred by bromine versus chlorine substitution on the phenylindole core. While direct head-to-head comparisons of isomeric pairs are limited in publicly available literature, this guide collates representative data to draw informed structure-activity relationship (SAR) insights.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of brominated and chlorinated indole derivatives against various cancer cell lines. It is crucial to note that these compounds are not all isomeric pairs, and variations in the core structure beyond the halogen substituent exist. Therefore, this data should be interpreted as a general guide to the cytotoxic potential of these classes of compounds rather than a direct comparison of potency.
| Compound ID | Structure | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Chlorophenyl)-1H-indole | Chlorine | HCT-15 (Colon) | >10 | [1] |
| 2 | 2-(4-Bromophenyl)-1H-indole | Bromine | HCT-15 (Colon) | >10 | [1] |
| 3 | 6-Arylamino-7-chloro-5,8-quinolinedione derivative | Chlorine | HCT-15 (Colon) | 4.2 | [1] |
| 4 | 6-Arylamino-7-bromo-5,8-quinolinedione derivative | Bromine | HCT-15 (Colon) | 7.9 | [1] |
| 5 | 2-(2-chloro)-...-triazolo-pyrimidine derivative | Chlorine | SGC-7901, A549, HT-1080 | 0.005 - 0.052 | [2] |
| 6 | Indole derivative with bromine substitution | Bromine | HuCCA-1, HepG2 | < 0.5 | [3] |
| 7 | 6-Chloro-8-nitroflavone | Chlorine | Pathogenic Bacteria | Potent Inhibition | [4] |
| 8 | 6-Bromo-8-nitroflavone | Bromine | Pathogenic Bacteria | Inhibition | [4] |
Disclaimer: The data presented above is collated from multiple sources and for structurally diverse molecules. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and compound scaffolds.
The Central Role of Tubulin Polymerization Inhibition
A primary mechanism through which many phenylindole derivatives exert their anticancer effects is the disruption of microtubule dynamics via inhibition of tubulin polymerization. These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of the microtubule spindle apparatus essential for cell division. This action leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.
Caption: Inhibition of tubulin polymerization by halogenated phenylindoles.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (brominated and chlorinated phenylindoles)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[7][8][9]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Paclitaxel (polymerization enhancer control)
-
Vinblastine (polymerization inhibitor control)
-
96-well black microplates
-
Fluorescence plate reader (excitation ~360 nm, emission ~450 nm)
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in general tubulin buffer on ice.
-
Prepare solutions of test compounds and controls at desired concentrations.
-
In a pre-warmed 96-well plate, add the tubulin solution, GTP, and fluorescent reporter to each well.
-
Add the test compounds or controls to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of tubulin polymerization and calculate the IC50 for inhibition.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of brominated and chlorinated phenylindoles.
Caption: Workflow for comparative biological evaluation.
Conclusion and Future Directions
The ultimate biological effect is a complex interplay of the compound's physicochemical properties, including its size, shape, lipophilicity, and electronic distribution, which in turn affect its target affinity, cell permeability, and metabolic stability.
Future research should focus on the synthesis and parallel biological evaluation of isomeric pairs of brominated and chlorinated phenylindoles to enable a direct and unambiguous comparison. Such studies will provide invaluable data for the rational design of next-generation phenylindole-based anticancer agents with improved efficacy and selectivity.
References
- 1. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-bromo-2-phenyl-1H-indole
For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous structural confirmation of heterocyclic compounds like 5-bromo-2-phenyl-1H-indole are paramount. This indole derivative serves as a crucial building block in the development of various therapeutic agents. This guide provides an objective comparison of a key synthetic route with other common indole syntheses and details the spectroscopic methods essential for its validation, supported by experimental data.
Comparison of Synthetic Protocols for Indole Derivatives
While various methods exist for the synthesis of the indole core, the choice of a specific route depends on the availability of starting materials, desired substitution patterns, and reaction scalability.[1] Below is a comparison of a documented method for synthesizing this compound against well-established general indole syntheses.
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Tetrabutylammonium fluoride (TBAF) Mediated Cyclization | Carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl ester | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF), Heating, 17 h | 98%[2] |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170-180°C, 15-20 min | 72-86%[1] |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature, 12 h | 69-78%[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75%[1] |
Spectroscopic Validation of this compound
The unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies characteristic functional groups.[3]
| Spectroscopic Method | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Signals characteristic of aromatic and indole protons. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all 14 carbon atoms, including the bromine-substituted carbon. |
| Mass Spectrometry (MS) | Molecular Weight (m/z) | 272.14 g/mol (for C₁₄H₁₀BrN).[2][3] |
| FTIR | Vibrational Frequency (cm⁻¹) | Peaks corresponding to N-H stretching, C-H aromatic stretching, and C=C aromatic stretching. |
Experimental Protocols
Synthesis of this compound via TBAF Mediated Cyclization
This protocol is based on a reported high-yield synthesis.[2]
-
Reactant Preparation: Dissolve Carbamic acid, [4-bromo-2-(phenylethynyl)phenyl]-, ethyl ester in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the reaction mixture.
-
Reaction Condition: Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4][5]
-
Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, commonly using techniques like Electrospray Ionization (ESI).[3]
-
Acquire the mass spectrum to determine the molecular ion peak and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can be used for exact mass determination and elemental composition confirmation.[3]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[6]
-
Place the sample in the FTIR spectrometer.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Workflow for Synthesis and Validation
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-INDOLE, 5-BROMO-2-PHENYL- synthesis - chemicalbook [chemicalbook.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. BG - High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter [bg.copernicus.org]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2-phenylindoles
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Consequently, the development of efficient and versatile synthetic methods to access this important heterocyclic motif is of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of several prominent synthetic routes to 2-phenylindoles, including the classic Fischer and Bischler-Möhlau syntheses, as well as modern palladium-catalyzed methods such as the Larock indole synthesis and a one-pot Sonogashira coupling-cyclization approach. The performance of these methods is compared based on quantitative data, and detailed experimental protocols are provided for key examples.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for different synthetic routes to 2-phenylindole, offering a side-by-side comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fischer Indole Synthesis | Acetophenone, Phenylhydrazine | Zinc chloride (ZnCl₂) | Neat | 170 | 5 min | 72-80 | |
| Fischer Indole Synthesis | Acetophenone, Phenylhydrazine | Polyphosphoric acid | Neat | 100 | 10 min | Not Specified | |
| Microwave-Assisted Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Eaton's reagent (P₂O₅ in MeSO₃H) | Neat | 170 | 10 min | Not Specified | |
| Bischler-Möhlau Synthesis (Conventional) | α-Bromoacetophenone, Aniline | Aniline (excess) | Neat | High | Long | 17 | |
| Microwave-Assisted Bischler-Möhlau Synthesis | Phenacyl bromide, Aniline | Anilinium bromide | DMF (drops) | Not Specified (600 W) | 1 min | 71 | |
| One-Pot Microwave-Assisted Bischler-Möhlau | Phenacyl bromide, Aniline (2:1) | None | DMF (drops) | Not Specified (600 W) | 1 min | 52-75 | |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, Na₂CO₃, LiCl | DMF | 100 | Not Specified | Good to Excellent | |
| One-Pot Sonogashira/Cyclization | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Room Temp. | 12 h | 69-78 |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and logical relationships within the Fischer, Bischler-Möhlau, and Larock indole syntheses.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable vessel, a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The resulting solid is collected by filtration and washed with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
The combined solids are dried under reduced pressure over calcium chloride to yield acetophenone phenylhydrazone (61-64 g, 87-91% yield) with a melting point of 105-106 °C.
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-liter beaker.
-
The beaker is immersed in an oil bath preheated to 170 °C, and the mixture is stirred vigorously by hand.
-
The mass becomes liquid within 3-4 minutes, and the evolution of white fumes begins.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
To prevent solidification into a hard mass, 200 g of clean sand is thoroughly stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The sand and crude 2-phenylindole are collected by filtration.
-
The solid mixture is boiled with 600 mL of 95% ethanol, decolorized with Norit, and filtered while hot. The sand and Norit are washed with 75 mL of hot ethanol.
-
The combined filtrates are cooled to room temperature, and the crystalline 2-phenylindole is collected by filtration and washed three times with small portions (15-20 mL) of cold ethanol.
-
The first crop of pure 2-phenylindole weighs 30-33 g. A second crop of 5-6 g can be obtained by concentrating the filtrate. The total yield is 35-39 g (72-80%).
Microwave-Assisted One-Pot Bischler-Möhlau Synthesis of 2-Phenylindole
-
In an open vessel, a mixture of aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) is stirred at room temperature for 3 hours.
-
Three drops of dimethylformamide (DMF) are added to the mixture.
-
The vessel is placed in a microwave reactor and irradiated at 600 W for 1 minute.
-
After cooling, the reaction mixture is worked up to isolate the 2-phenylindole product. This one-pot procedure has been reported to yield 52-75% of 2-arylindoles.
One-Pot Sonogashira Coupling/Heteroannulation for 2-Phenylindole Synthesis
-
In a sealed tube, a mixture of 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL) is stirred at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up.
-
The product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to afford 2-phenylindole in 69-78% yield.
Conclusion
The synthesis of 2-phenylindoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The Fischer indole synthesis is a well-established, high-yielding method, though it often requires high temperatures. The Bischler-Möhlau synthesis, traditionally hampered by harsh conditions and low yields, has been significantly improved through the use of microwave irradiation, offering a rapid and efficient solvent-free alternative. Modern palladium-catalyzed reactions, such as the Larock indole synthesis and one-pot Sonogashira coupling-cyclization protocols, provide mild and versatile routes to 2-phenylindoles with good to excellent yields and broad substrate scope. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired substitution patterns, and the scale of the reaction. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions when planning the synthesis of 2-phenylindole derivatives.
Unveiling the Potential: A Comparative Guide to the In Vitro Biological Efficacy of 5-Bromo-2-Phenyl-1H-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 5-bromo-2-phenyl-1H-indole derivatives reveals a promising class of compounds with significant in vitro anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their biological efficacy, supported by experimental data and detailed protocols to aid in future research and development.
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole ring has given rise to a series of derivatives with enhanced and diverse biological activities. This report collates and compares the in vitro efficacy of these compounds across key therapeutic areas.
Comparative Anticancer Activity
This compound derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the potential of these derivatives as anticancer agents.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Bromo-1H-indole-2-carboxylic acid derivative 3a | A549 (Lung) | 15.6 ± 1.2 | Erlotinib | - |
| HepG2 (Liver) | 19.4 ± 1.5 | |||
| MCF-7 (Breast) | 25.1 ± 2.1 | |||
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 | - | - |
| HUVEC (Endothelial) | 5.6 | |||
| Indolyl-benzo[d]imidazole 3aq (5-Bromo-1H-indol-3-yl derivative) | - | - | - | - |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of their efficacy.
| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7a | Escherichia coli | < 0.35 | Gentamicin | - |
| Pseudomonas aeruginosa | < 0.35 | Ciprofloxacin | - | |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7b | Escherichia coli | < 0.35 | Gentamicin | - |
| Pseudomonas aeruginosa | < 0.35 | Ciprofloxacin | - | |
| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7c | Escherichia coli | < 0.35 | Gentamicin | - |
| Pseudomonas aeruginosa | < 0.35 | Ciprofloxacin | - | |
| Indolyl-benzo[d]imidazole 3ao (5-Bromo-1H-indol-3-yl derivative) | Staphylococcus aureus | < 1 | - | - |
| Indolyl-benzo[d]imidazole 3aq (5-Bromo-1H-indol-3-yl derivative) | Staphylococcus aureus | < 1 | - | - |
| Candida albicans | 3.9 |
Note: The data presented is sourced from various studies and is intended for comparative purposes. Variations in experimental protocols may exist.
Comparative Anti-inflammatory Activity
Several indole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS). While specific IC50 values for a broad range of this compound derivatives are not extensively documented in a comparative manner, the general potential of indole-based compounds in this area is well-established. For instance, certain indole derivatives have shown potent inhibition of COX-2 and inducible nitric oxide synthase (iNOS).
| Derivative Class | Assay | Activity |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α inhibition in LPS-stimulated RAW264.7 cells | Potent inhibition observed, with IC50 values in the low micromolar range for some derivatives.[1] |
| Indole derivatives | COX-2 Inhibition | Some derivatives exhibit selective COX-2 inhibition with IC50 values in the low micromolar range. |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
-
Reagent Preparation: Prepare assay buffer, hemin, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and arachidonic acid solution.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, hemin, COX-1 or COX-2 enzyme, and the test compound (this compound derivative) at various concentrations. Incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid.
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
IC50 Calculation: The percentage of COX inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This assay determines the inhibitory effect of a compound on the production of nitric oxide by NOS enzymes, often using the Griess reagent.
Procedure:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the colored solution at approximately 540 nm.
-
IC50 Calculation: The amount of nitrite is proportional to the NO produced. The percentage of inhibition of NO production is calculated relative to the stimulated, untreated control. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Caption: General experimental workflow for evaluating the biological efficacy of derivatives.
References
In Vivo Evaluation of 5-Bromo-2-phenyl-1H-indole Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of 5-bromo-2-phenyl-1H-indole analogs. While direct, comprehensive in vivo comparative data for a wide range of these specific analogs is limited in publicly available literature, this document synthesizes existing in vitro data for 5-bromo-indole derivatives and relevant in vivo findings for structurally related indole compounds to offer insights into their potential efficacy, particularly in oncology.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making these analogs promising candidates for drug discovery.[2][3] This guide focuses on the available data to facilitate an objective comparison and to inform future research directions.
Comparative In Vitro Anticancer Activity
Several studies have highlighted the antiproliferative effects of 5-bromo-indole derivatives against various cancer cell lines. While in vivo data remains scarce, these in vitro results are crucial for prioritizing candidates for further preclinical development. The following table summarizes the cytotoxic activity of selected 5-bromo-indole analogs and related compounds.
| Compound ID | Derivative Type | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 5BDBIC | 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 (Hepatocellular Carcinoma) | 14.3 | [4] |
| Compound 6i | (E/Z)-N-(4-(2-(2-(4-bromobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [5] |
| Compound 6v | (E/Z)-N-(4-(2-(2-(4-bromobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-5-methoxy-1H-indole-2-carboxamide | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | [5] |
| Compound 8aa | 5-Bromo-3-(6-phenyl-[1][2]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole analog | PC9 and A549 (Non-Small-Cell Lung Cancer) | 0.32 ± 0.05 (PC9), 0.89 ± 0.10 (A549) | [6] |
| Neocryptolepine analog 6b | Indolo[2,3-b]quinoline | Ehrlich Ascites Carcinoma | 6.4 x 10⁻⁵ | [7] |
| Neocryptolepine analog 6d | Indolo[2,3-b]quinoline | Ehrlich Ascites Carcinoma | 1.5 x 10⁻⁴ | [7] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data presented is for a variety of indole derivatives, with a focus on those containing a bromo substitution where available. Direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Studies of Structurally Related Indole Analogs
For instance, a study on neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) analogs demonstrated significant antitumor activity in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice.[7] The evaluation of these compounds revealed a notable decrease in tumor volume and hepatic lipid peroxidation.[7] Furthermore, an increase in the levels of superoxide dismutase (SOD) and catalase (CAT) was observed, suggesting an antioxidant effect.[7]
Another study on an indoleamine 2,3-dioxygenase (IDO) inhibitor, which shares the core indole structure, showed dose-dependent inhibition of tumor growth in a mouse melanoma model.[8] A maximal effect of 50% tumor growth control was observed when the compound was administered subcutaneously.[8]
These examples underscore the potential of the broader indole scaffold to yield compounds with significant in vivo anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of indole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., a known anticancer drug like doxorubicin or sorafenib) and incubated for a further 48-72 hours.[1][4]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
In Vivo Solid Tumor Model (Ehrlich Ascites Carcinoma)
This protocol describes the in vivo evaluation of antitumor activity against EAC-induced solid tumors in mice.[7]
-
Animal Model: Female Swiss albino mice are used for the study.
-
Tumor Induction: EAC cells are injected subcutaneously into the right thigh of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly divided into groups: a control group (receiving vehicle), a reference drug group, and a test compound group (receiving the indole analogs at a specific dose). The treatment is administered daily for a specified period.
-
Tumor Volume Measurement: Tumor volume is measured periodically using a caliper.
-
Biochemical Analysis: At the end of the experiment, blood samples and liver tissues can be collected for biochemical analysis, such as measuring levels of SOD, CAT, and lipid peroxidation.[7]
-
Histopathological Examination: Tumor and liver tissues are collected, fixed, and processed for histopathological examination to assess the therapeutic effects and any potential toxicity.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. The following are Graphviz DOT scripts for generating diagrams of a typical experimental workflow and a relevant signaling pathway.
Caption: General workflow for the in vivo evaluation of novel anticancer compounds.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-phenyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. The strategic placement of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole core provides a versatile template for synthetic modifications, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer properties, supported by experimental data.
Unlocking Anticancer Potential: Targeting Kinase Signaling
A substantial body of research has focused on the development of this compound derivatives as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-2).[1][2] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.[1][3]
The general structure of the this compound core allows for modifications at several key positions, primarily at the indole nitrogen (N1), the 3-position of the indole ring, and on the 2-phenyl ring. The nature of the substituents at these positions profoundly influences the inhibitory potency and selectivity of the compounds.
Key SAR Observations:
-
Substitution at the Indole N1-Position: Alkylation or arylation at the N1-position can modulate the pharmacokinetic properties of the derivatives. While extensive SAR studies on N1-substituted 5-bromo-2-phenyl-1H-indoles are not widely published, related indole derivatives show that this position is crucial for interaction with the ATP-binding pocket of kinases.
-
Substitution at the Indole 3-Position: The 3-position of the 2-phenyl-indole scaffold is a key site for functionalization to enhance biological activity.[4] For instance, the introduction of carboxamide moieties at this position has been shown to yield potent antiproliferative agents.[4]
-
Substitution on the 2-Phenyl Ring: Modifications on the 2-phenyl ring are critical for defining the potency and selectivity of kinase inhibition. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties and steric profile of the molecule, influencing its binding affinity to the target kinase. For closely related 5-chloro-indole-2-carboxamides, substitutions on a separate phenyl-containing moiety attached to the carboxamide linker showed that various substituents were well-tolerated, leading to potent EGFR inhibitors.[4]
-
The Role of the 5-Bromo Substituent: The bromine atom at the 5-position is a key feature, often enhancing the biological activity of the indole scaffold.[1] This halogen atom can participate in halogen bonding and other non-covalent interactions within the active site of target proteins, thereby increasing binding affinity.
Comparative Biological Activity
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected 5-bromo- and closely related 5-chloro-2-phenyl-1H-indole derivatives against various human cancer cell lines and kinases. This data highlights the impact of subtle structural modifications on biological potency.
| Compound ID | Indole Ring Substitution | 2-Phenyl Ring Substitution | Target | Assay | IC50 / GI50 (µM) | Reference |
| Va | 5-Chloro, 2-carboxamide | Unsubstituted | A549 (Lung Cancer) | Antiproliferative | 0.029 | [4] |
| EGFR | Kinase Inhibition | 0.071 | [4] | |||
| Ve | 5-Chloro, 2-carboxamide, 3-hydroxymethyl | Unsubstituted | A549 (Lung Cancer) | Antiproliferative | 0.026 | [4] |
| EGFR | Kinase Inhibition | 0.088 | [4] | |||
| 5BDBIC | 5-Bromo, 2-carbohydrazide | N'-(4-(dimethylamino)benzylidene) | HepG2 (Liver Cancer) | Antiproliferative | 14.3 | [2] |
| VEGFR-2 | Kinase Inhibition | Potent Inhibitor | [3] | |||
| Sunitinib | (Reference Drug) | HepG2, A549, Skov-3 | Antiproliferative | 31.594 - 49.036 | [5] | |
| Erlotinib | (Reference Drug) | A549 (Lung Cancer) | Antiproliferative | 0.033 | [4] | |
| EGFR | Kinase Inhibition | 0.080 | [4] |
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase. A common method is the LanthaScreen™ Kinase Assay.[6]
Materials:
-
Recombinant EGFR kinase
-
Fluorescently labeled substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]
-
EDTA solution to stop the reaction
-
Europium-labeled anti-phosphopeptide antibody
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound, the fluorescently labeled substrate, and ATP at a concentration near its Km value.[6]
-
Initiate the reaction by adding the EGFR kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the europium-labeled anti-phosphopeptide antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader. The signal ratio is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[2]
-
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[2]
-
Visualizing the Mechanism of Action
The following diagram illustrates the EGFR signaling pathway, a primary target for many this compound derivatives, and highlights the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-2-phenyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. The 5-halo-2-phenyl-1H-indole core, in particular, serves as a versatile precursor for the synthesis of a diverse array of biologically active molecules. The choice of the halogen atom at the C5 position—typically bromine or iodine—is a critical consideration that significantly influences the substrate's reactivity in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 5-bromo- and 5-iodo-2-phenyl-1H-indole, supported by experimental data, to inform substrate selection and reaction optimization.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis.[1][2] This reactivity trend is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, which facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, 5-iodo-2-phenyl-1H-indole is generally more reactive than its bromo counterpart, often leading to faster reaction times, milder reaction conditions, and higher yields.[1][2]
Quantitative Reactivity Comparison in Key Cross-Coupling Reactions
Heck Reaction: A Direct Comparison
A study on the Heck diversification of halo-indoles provides a direct, quantitative comparison of the reactivity of 5-iodo-indole and 5-bromo-indole with acrylic acid. While the 2-phenyl substituent is absent in this specific study, the underlying reactivity trend of the C-X bond at the 5-position is directly comparable.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Conversion (%) |
| 5-Iodo-indole | Acrylic Acid | Na₂PdCl₄ (5 mol%) | Na₂CO₃ (4 equiv) | CH₃CN/H₂O (1:1) | 80 (MW) | 1 h | >99 |
| 5-Bromo-indole | Acrylic Acid | Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%) | Na₂CO₃ (4 equiv) | CH₃CN/H₂O (1:1) | 80 (MW) | 1 h | >99 |
Data synthesized from a study on the Heck cross-coupling of halo-indoles.
Notably, the more reactive 5-iodo-indole achieved quantitative conversion without the need for an additional phosphine ligand, whereas the less reactive 5-bromo-indole required the addition of the bulky electron-rich ligand, ˢSPhos, to achieve a comparable outcome. This starkly illustrates the higher intrinsic reactivity of the iodo-substituted indole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming transformation. Following the established reactivity trend, 5-iodo-2-phenyl-1H-indole is expected to undergo Suzuki-Miyaura coupling under milder conditions and in shorter reaction times than 5-bromo-2-phenyl-1H-indole.
| Feature | 5-Iodo-2-phenyl-1H-indole | This compound |
| Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80-120 °C |
| Catalyst Loading | Often lower | Often higher |
| Ligand Requirement | Can sometimes proceed with simple phosphine ligands or even ligandless. | Often requires more sophisticated, electron-rich, and bulky phosphine ligands. |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. The reactivity difference between the iodo and bromo substrates is also pronounced in this reaction. Aryl iodides are known to be more reactive substrates in this coupling.
| Feature | 5-Iodo-2-phenyl-1H-indole | This compound |
| Reactivity | Higher | Lower |
| Typical Base | Weaker bases can sometimes be employed (e.g., K₃PO₄). | Often requires strong bases (e.g., NaOtBu, LHMDS). |
| Reaction Time | Generally shorter | Generally longer |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity of the halide follows the general trend of I > Br >> Cl, indicating that 5-iodo-2-phenyl-1H-indole will be significantly more reactive than its bromo counterpart.
| Feature | 5-Iodo-2-phenyl-1H-indole | This compound |
| Reactivity | Higher | Lower |
| Typical Reaction Temp. | Often proceeds at room temperature. | Typically requires heating (e.g., 80 °C). |
| Catalyst System | Standard Pd/Cu catalyst systems are generally effective. | May require higher catalyst loading or more active catalysts. |
Experimental Protocols
Heck Reaction of 5-Halo-indoles with Acrylic Acid
This protocol is adapted from a direct comparative study and is suitable for both 5-iodo- and 5-bromo-indole, with the key difference being the requirement of a ligand for the bromo substrate to achieve high conversion in a short time.
Materials:
-
5-Iodo-indole or 5-Bromo-indole
-
Acrylic acid
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Sulfonated SPhos (ˢSPhos) (for 5-bromo-indole)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the 5-halo-indole (0.1 mmol, 1.0 equiv), sodium carbonate (42.4 mg, 0.4 mmol, 4.0 equiv), and sodium tetrachloropalladate(II) (1.5 mg, 0.005 mmol, 5 mol%). For the reaction with 5-bromo-indole, also add ˢSPhos (8.8 mg, 0.015 mmol, 15 mol%).
-
Purge the vial with argon for 5 minutes.
-
Add a degassed 1:1 mixture of acetonitrile and water (1 mL).
-
Add acrylic acid (10.2 µL, 0.15 mmol, 1.5 equiv).
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 80 °C for 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Researcher's Guide to the Analytical Characterization of Substituted Indoles
For researchers, scientists, and drug development professionals, the precise characterization of substituted indoles is paramount to ensuring the safety, efficacy, and quality of new chemical entities. This guide provides a comprehensive comparison of key analytical techniques used for the structural elucidation and purity assessment of this critical class of heterocyclic compounds. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.
Substituted indoles form the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their biological activity is intrinsically linked to their substitution pattern and purity, making rigorous analytical characterization a non-negotiable aspect of drug discovery and development.[1] This guide explores the application of chromatographic and spectroscopic techniques, offering insights into their strengths and ideal use cases.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of substituted indoles, providing high-resolution separation of the target compound from impurities and related substances.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely employed techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and sensitive method for the quantitative analysis of a broad range of substituted indoles based on their polarity.[1][2] Coupling HPLC with various detectors enhances its analytical power.
-
HPLC with UV/Diode Array Detection (HPLC-UV/DAD): This is a widely accessible technique suitable for routine analysis and quantification.[3] A UV or Diode Array Detector (DAD) allows for the detection and quantification of impurities relative to the main peak.[1]
-
HPLC with Fluorescence Detection (HPLC-FLD): For enhanced sensitivity, fluorescence detection can be employed, as many indole derivatives exhibit native fluorescence.[3] This method is particularly useful for detecting trace-level impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unequivocal identification of impurities, coupling HPLC with a mass spectrometer is the gold standard.[1] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions with high confidence.[4] Tandem MS (MS/MS) experiments offer detailed structural information through fragmentation analysis.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the purity assessment of volatile and thermally stable substituted indoles.[1] It is particularly effective for identifying and quantifying residual solvents, starting materials, and volatile by-products.[1] The mass spectrometer provides mass-to-charge ratio data, which aids in the structural elucidation of impurities by comparing their mass spectra with reference libraries like NIST.[1]
Performance Comparison of Chromatographic Techniques
The choice of technique depends on the specific analytical requirements, including sensitivity, the nature of the sample matrix, and the availability of instrumentation.[3]
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Disadvantages |
| HPLC-UV | µg/mL range | µg/mL range | >0.99 | Widely available, cost-effective.[3] | Moderate sensitivity, potential for matrix interference.[3] |
| HPLC-FLD | ng/mL to pg/mL range[3] | ng/mL to pg/mL range[3] | >0.99 | High sensitivity and selectivity for fluorescent compounds.[3] | Requires native fluorescence or derivatization.[3] |
| GC-MS | ng/mL to pg/mL range | ng/mL to pg/mL range | >0.99 | High resolution and specificity, extensive spectral libraries.[3] | Requires derivatization for non-volatile analytes, potential for thermal degradation.[3] |
| LC-MS/MS | pg/mL to fg/mL range[3] | 1 ng/mL | >0.998[6] | Exceptional sensitivity and selectivity, ideal for complex matrices.[3] | Higher cost and complexity. |
| RP-HPLC-FLD (for IAA) | < 0.015 µg/mL[7] | Not specified | ≥ 0.998[7] | High sensitivity for specific indoles. | Method specific to fluorescent compounds. |
| qNMR | Not specified | 25 µg/mL[1] | 0.989 - 0.999[1] | Absolute quantification without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of substituted indoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of substituted indoles.[8] Chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra help to determine the substitution patterns on the indole ring.[9] ¹³C NMR provides information on the carbon skeleton of the molecule.[9][10] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample using an internal standard.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of substituted indoles.[4] High-resolution mass spectrometry (HRESI-MS) offers high mass accuracy (< 2 ppm), which is vital for confirming molecular formulas.[4] The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are used to elucidate the structure of the molecule and its substituents.[5][11] Electron impact mass spectrometry (EI-MS) is another technique used to study fragmentation pathways.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[8] Characteristic absorption bands in the FTIR spectrum can confirm the presence of N-H, C-H, C=C, and other functional groups within the substituted indole.[12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the indole molecule.[8] The absorption maxima (λmax) can be influenced by the substitution pattern on the indole ring and the solvent used.[13][14]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for common analytical techniques.
HPLC-DAD Protocol for Purity Assessment
-
Objective: To determine the purity of a substituted indole sample and quantify impurities.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the analyte.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Diode Array Detector monitoring a range of wavelengths (e.g., 210-400 nm) to capture the absorbance maxima of the analyte and any potential impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank (solvent) to ensure no system contamination.[1]
-
Inject a standard solution of the substituted indole to determine its retention time and response factor.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify and quantify the main peak and any impurity peaks based on their retention times and peak areas relative to the main peak.[1]
-
GC-MS Protocol for General Purity Screening
-
Objective: To identify and semi-quantify volatile impurities in a substituted indole sample.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Energy: 70 eV.[1]
-
Scan Range: 40 - 450 m/z.[1]
-
Sample Preparation: Dissolve the sample (e.g., 1-2 mg) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
Perform a blank run with the solvent to check for system contaminants.[1]
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the data.
-
Analyze the total ion chromatogram (TIC) to identify all separated peaks.
-
Obtain the mass spectrum for each peak and compare it with a reference library (e.g., NIST) for identification.[1]
-
Quantitative NMR (qNMR) Protocol for Absolute Purity Determination
-
Objective: To determine the absolute purity of a substituted indole sample using an internal standard.[1]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified standard of known purity with signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).[1]
-
NMR Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).[1]
-
Sample Preparation:
-
Accurately weigh about 3.0 mg of the indole sample into a tared vial.
-
Accurately weigh a precise amount of the internal standard (e.g., ~2.0 mg) into the same vial.[1]
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Parameters:
-
Procedure:
-
Acquire the ¹H NMR spectrum of the prepared sample.
-
Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Visualizing Analytical Workflows
Diagrams can help clarify complex experimental workflows and the relationships between different analytical techniques.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of substituted indoles.
Caption: A decision-making diagram for selecting the appropriate analytical technique for substituted indole characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cytotoxicity Assays for Novel 5-Bromo-2-Phenyl-1H-Indole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key cytotoxicity assays for evaluating novel 5-bromo-2-phenyl-1H-indole compounds. It includes supporting experimental data from related indole derivatives, detailed experimental protocols, and visualizations of workflows and signaling pathways.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer properties. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position of the indole ring can significantly influence the cytotoxic activity of these compounds. Accurate and reproducible assessment of their cytotoxic effects is crucial for the identification of promising drug candidates. This guide focuses on three widely used in vitro assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
Comparative Cytotoxicity Data
While specific data for a wide range of novel this compound compounds is emerging, the following table summarizes the cytotoxic activity (IC50 values) of structurally related 5-bromo-indole and 2-phenyl-indole derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency and serves as a point of comparison for newly synthesized analogs.
| Compound/Derivative | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | MTT | Not Specified | 14.4 µg/mL |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | MTT | Not Specified | 5.6 µg/mL |
| 2-phenylindole derivative 31 | MCF-7 (Breast) | Not Specified | Not Specified | 2.71 |
| 2-phenylindole derivative 86 | MCF-7 (Breast) | Not Specified | Not Specified | 1.86 |
| 3-methyl-2-phenyl-1H-indole derivative 32 | HeLa (Cervical) | Not Specified | Not Specified | <5 |
| 3-methyl-2-phenyl-1H-indole derivative 32 | A2780 (Ovarian) | Not Specified | Not Specified | <5 |
| 3-methyl-2-phenyl-1H-indole derivative 32 | MSTO-211H (Mesothelioma) | Not Specified | Not Specified | <5 |
| 3-methyl-2-phenyl-1H-indole derivative 33 | HeLa (Cervical) | Not Specified | Not Specified | <5 |
| 3-methyl-2-phenyl-1H-indole derivative 33 | A2780 (Ovarian) | Not Specified | Not Specified | <5 |
| 3-methyl-2-phenyl-1H-indole derivative 33 | MSTO-211H (Mesothelioma) | Not Specified | Not Specified | <5 |
Note: The data presented is for structurally related compounds and serves as a reference. IC50 values for novel this compound compounds should be determined experimentally.
Experimental Workflow for Cytotoxicity Evaluation
The systematic evaluation of novel compounds involves a multi-step process from initial screening to mechanistic studies. The following diagram illustrates a typical experimental workflow.
Key Signaling Pathway: MAPK/ERK Pathway
Indole derivatives often exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a simplified representation of the MAPK/ERK pathway and a potential point of inhibition by novel indole compounds.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel this compound compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[2]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cells in a 96-well plate
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Background control: Medium only.
-
-
Sample Collection: After compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background absorbance.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated cells
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and control cells (including floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of Bromoindoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for forming carbon-carbon bonds.[1] For researchers in medicinal chemistry and drug development, the functionalization of the indole scaffold is of paramount importance, as this motif is present in a vast array of biologically active compounds.[1] The Suzuki-Miyaura coupling of bromoindoles, in particular, allows for the introduction of diverse aryl and heteroaryl substituents, making it a critical transformation in the synthesis of novel therapeutics and functional materials.[1][2]
The success of this reaction, however, is highly dependent on the judicious selection of the catalyst system, which includes the metal precursor and, crucially, the associated ligand.[3] Factors such as catalyst activity, stability, and functional group tolerance directly impact reaction efficiency, yield, and substrate scope.[3] This guide provides a comparative analysis of common catalytic systems used for the Suzuki coupling of bromoindoles, supported by performance data and detailed experimental protocols to aid researchers in optimizing this vital transformation.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling of bromoindoles is significantly influenced by the choice of catalyst, ligand, base, and solvent.[4] Palladium-based catalysts are the most common, with performance greatly enhanced by the use of specialized phosphine or N-heterocyclic carbene (NHC) ligands.[5][6] Nickel-based systems are also emerging as a cost-effective and highly reactive alternative.[7][8] The following table summarizes the performance of various catalytic systems in the coupling of bromoindole substrates with different boronic acids.
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | [4] |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 87 | [9] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 24 | 40 | [9] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [4] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 2 | 86 | [10] |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.005 equiv.) | SPhos (0.005 equiv.) | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 18 | - | [1] |
Note: Data for structurally related bromoindazoles and chloroindoles are included to provide a broader comparative context, as is common practice when direct data is limited.[4][11]
Analysis of Catalyst Classes
-
Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classical, versatile, and commercially available.[9][12] However, they often require higher catalyst loadings and temperatures and may provide lower yields with challenging substrates compared to modern systems.[9]
-
Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos): Developed by the Buchwald group, bulky, electron-rich dialkylbiaryl phosphine ligands have revolutionized Suzuki-Miyaura couplings.[5] Ligands like SPhos and XPhos facilitate the oxidative addition of the aryl halide and promote reductive elimination, leading to excellent yields even with sterically hindered substrates, often at room temperature and with low catalyst loadings.[3][5][13] These are frequently paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[14]
-
Ferrocenyl Ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and robust pre-catalyst for couplings involving N-heterocyclic substrates.[9][14] It often provides high yields in shorter reaction times, making it an excellent choice for rapid synthesis.[9][11]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes have emerged as powerful catalysts for cross-coupling reactions.[6][12] The strong σ-donating ability of NHC ligands creates a highly stable and active catalytic species, often enabling high turnover numbers and efficient coupling of challenging substrates.[6]
-
Nickel-Based Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction.[7][8] Nickel catalysts can be particularly effective for coupling challenging electrophiles and offer a complementary reactivity profile to palladium systems.[7][15]
Experimental Workflow and Protocols
A systematic approach is crucial for a successful and reproducible Suzuki-Miyaura coupling reaction. The general workflow involves careful preparation of reagents and glassware, reaction setup under an inert atmosphere, monitoring progress, and finally, product workup and purification.[14]
Detailed Experimental Protocol: General Procedure
The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromoindole, which can be adapted and optimized for specific substrates and scales.[1][14][16]
Materials:
-
Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or Palladium precursor and Ligand (e.g., Pd(OAc)₂ and SPhos, 1-3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, Toluene/H₂O mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoindole (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).[9]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DME) via syringe to achieve a suitable concentration (e.g., 0.1 M).[11][14]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.[9][11]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14]
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[1][9]
By carefully considering the catalyst systems and adhering to rigorous experimental protocols, researchers can effectively leverage the Suzuki-Miyaura reaction for the synthesis of complex and diverse indole derivatives, advancing discovery in pharmaceuticals and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-bromo-2-phenyl-1H-indole: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-bromo-2-phenyl-1H-indole, a halogenated organic compound, is crucial for maintaining laboratory safety, ensuring environmental compliance, and protecting personnel. This guide provides a clear, step-by-step procedure for its safe handling and disposal. Adherence to these protocols is imperative to mitigate risks and align with regulatory requirements.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance. According to its safety data sheet, it is harmful if swallowed and may cause skin irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is recommended |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a fume hood |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants | Protective clothing should cover all exposed skin |
| Foot Protection | Closed-toe shoes with non-slip soles | --- |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous halogenated organic waste. On-site treatment is not advised. The primary focus should be on its safe collection, segregation, and transfer to a certified disposal facility.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated and compatible waste container.[2]
-
-
Segregation:
-
Container Management:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Final Disposal Method:
Accidental Spill Response
In the event of a spill, all cleanup materials must be treated as hazardous waste and disposed of following the same procedures outlined above.[6][10]
-
Evacuate and Ventilate: Immediately clear the area of unnecessary personnel and ensure adequate ventilation.[2][12]
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Containment: Prevent the spill from spreading.
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] For solutions, use an inert absorbent material.[2]
-
Collection: Place all contaminated cleanup materials into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. ethz.ch [ethz.ch]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Operational Guide for 5-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 5-bromo-2-phenyl-1H-indole. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
Hazard Identification and Safety Precautions
This compound is a solid organic compound. Based on available safety data, it is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
The signal word for this compound is Warning .
Immediate First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If skin irritation or rash occurs, get medical advice/attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a common choice for handling halogenated organic compounds. Due to the lack of specific breakthrough data for this compound, double gloving is recommended for extended handling. Butyl rubber may also be considered for aromatic and halogenated hydrocarbons.[1] | ASTM F1001 |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | NFPA 2112 |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher is required. Work should be conducted in a chemical fume hood whenever possible. | NIOSH 42 CFR 84 |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety and maintaining the compound's integrity.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Assemble all necessary equipment, including a chemical-resistant weighing boat, spatula, and reaction vessels. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation and contamination. Use a dedicated spatula and avoid generating dust.
-
Experimental Procedure: Perform all experimental manipulations within the fume hood.
-
Post-Handling: After handling, thoroughly decontaminate all equipment and the work surface with an appropriate solvent.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[2]
Waste Disposal Workflow:
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound, including contaminated PPE and labware, in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solids."[2] Do not mix with non-halogenated waste.
-
Labeling: Ensure the waste container is labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The primary disposal method for halogenated organic waste is incineration at a permitted facility.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For a small, contained spill, trained laboratory personnel can proceed with cleanup. For a large or uncontained spill, evacuate the laboratory and contact your institution's EHS department.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if dust is present.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material to prevent the generation of dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container for halogenated organic solids. Avoid creating dust clouds.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Disposal: Dispose of all cleanup materials as halogenated organic waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
